3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Description
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Properties
IUPAC Name |
3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-6-1-2-7-8(5-6)16-10(15)12(7)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDFGXAEYPOBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424449 | |
| Record name | 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17124-56-0 | |
| Record name | 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
An In-Depth Technical Guide to the Synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Executive Summary
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comprehensive, in-depth technical overview of a robust and efficient two-step synthesis for this compound, a valuable derivative for further chemical exploration and drug development. We will first detail the regioselective chlorination of 1,3-benzoxazol-2(3H)-one to produce the key intermediate, 6-chloro-1,3-benzoxazol-2(3H)-one. Subsequently, we will describe the base-mediated N-alkylation of this intermediate to yield the final target compound. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction to the Synthetic Strategy
The is logically approached as a two-stage process. This strategy allows for the controlled construction of the molecule, ensuring high purity and yield.
-
Stage 1: Formation of the Chlorinated Heterocyclic Core. The initial step involves the synthesis of 6-chloro-1,3-benzoxazol-2(2H)-one. This is achieved through the electrophilic chlorination of the commercially available 1,3-benzoxazol-2(3H)-one. The selection of this route is critical for establishing the correct regiochemistry of the chlorine substituent on the aromatic ring.
-
Stage 2: N-Alkylation to Introduce the Propanoic Acid Side Chain. With the chlorinated core in hand, the second stage focuses on the attachment of the propanoic acid moiety. This is accomplished via a nucleophilic substitution reaction, where the deprotonated nitrogen atom of 6-chloro-1,3-benzoxazol-2(3H)-one acts as a nucleophile to attack an appropriate three-carbon electrophile.
This bifurcated approach ensures that each key structural element is introduced in a controlled and efficient manner.
Caption: High-level overview of the two-step synthetic pathway.
Stage 1: Synthesis of 6-chloro-1,3-benzoxazol-2(3H)-one
The preparation of the 6-chloro-benzoxazolone intermediate is a critical step that dictates the purity of the final product. The primary challenge in this electrophilic aromatic substitution is to achieve mono-chlorination at the desired C-6 position while avoiding the formation of di-chlorinated or other isomeric byproducts.[2]
Mechanistic Rationale and Protocol Selection
The benzoxazolone ring system is activated towards electrophilic substitution. Direct chlorination can lead to a mixture of products, including di-chloro compounds.[2] To circumvent this, a proven industrial method utilizes a mixed solvent system of dioxane and water.[3][4] This system offers several advantages:
-
Enhanced Selectivity: The solvent system helps to control the reactivity of the chlorinating agent, minimizing over-chlorination.
-
Improved Solubility: It provides an appropriate medium for both the starting material and the reagents.
-
Simplified Workup: The presence of water facilitates a phase separation after neutralization, allowing for easier isolation of the desired product.[3]
The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the electron-rich benzene ring of the benzoxazolone attacks the chlorine molecule.
Caption: Simplified mechanism for electrophilic chlorination.
Detailed Experimental Protocol
This protocol is adapted from established patent literature, ensuring robustness and high yield.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Benzoxazol-2(3H)-one | 135.12 | 270 g | 2.00 |
| Dioxane | 88.11 | 457 g | - |
| Water | 18.02 | 335 g | - |
| Chlorine (gas) | 70.90 | 147 g | 2.07 |
| 30% w/w NaOH (aq) | 40.00 | ~246 g | - |
Procedure:
-
To a 2-liter reaction vessel equipped with a mechanical stirrer, thermometer, and gas inlet tube, add 1,3-benzoxazol-2(3H)-one (270 g), dioxane (457 g), and water (335 g).
-
Stir the mixture and heat to 40°C to form a homogeneous solution.
-
Begin bubbling chlorine gas (147 g) into the reaction mixture at a controlled rate. Maintain the temperature between 40°C and 80°C throughout the addition. The reaction is exothermic.
-
Monitor the reaction progress by a suitable method (e.g., TLC, potentiometry). The total addition time is typically between 2 and 10 hours.[3]
-
Upon completion, carefully neutralize the reaction mixture with a 30% aqueous solution of sodium hydroxide (~246 g). The temperature will rise, and a phase separation will occur.
-
Separate the upper organic phase, which contains the product and dioxane.
-
To the organic phase, add 250 g of water and heat to 80°C until the mixture is homogeneous.
-
Cool the solution slowly to 10°C to induce crystallization of the product.
-
Collect the white crystalline solid by filtration, wash with cold water, and dry under vacuum.
Expected Outcome: This procedure typically yields the product, 6-chloro-1,3-benzoxazol-2(3H)-one, with a purity of >99% and in a yield of approximately 85-90%.[3]
Quality Control and Characterization
To ensure the intermediate is suitable for the next step, its identity and purity must be confirmed.
-
Appearance: White crystalline solid.
-
Melting Point: 196°C[5]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.75 (s, 1H, NH), 7.30 (d, J=8.4 Hz, 1H), 7.15 (d, J=2.0 Hz, 1H), 7.10 (dd, J=8.4, 2.0 Hz, 1H).
-
Mass Spectrometry (ESI-MS): m/z 168.9 [M-H]⁻.
Stage 2: Synthesis of this compound
This stage involves the N-alkylation of the previously synthesized intermediate. The choice of base and reaction conditions is paramount to ensure the reaction proceeds selectively on the nitrogen atom of the benzoxazolone ring.
Mechanistic Rationale and Protocol Selection
The N-H proton of the benzoxazolone is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion is an ambident nucleophile, with potential reaction sites at both the nitrogen and the exocyclic oxygen atom.
Caption: SN2 mechanism for the N-alkylation step.
While O-alkylation is possible, N-alkylation is generally favored under thermodynamic control.[6][7] The use of a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) provides an excellent balance of reactivity and selectivity for this transformation. 3-bromopropanoic acid serves as a direct and efficient electrophile to install the desired side chain.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-chloro-1,3-benzoxazol-2(3H)-one | 169.56 | 10.0 g | 0.059 |
| 3-Bromopropanoic acid | 152.97 | 9.9 g | 0.065 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.2 g | 0.088 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 6-chloro-1,3-benzoxazol-2(3H)-one (10.0 g), potassium carbonate (12.2 g), and dimethylformamide (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-bromopropanoic acid (9.9 g) to the mixture.
-
Heat the reaction mixture to 70-80°C and stir for 12-18 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
-
Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.
-
Stir the suspension in the cold for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Purification and Characterization
The final product should be rigorously characterized to confirm its structure and purity.
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, COOH), 7.65 (d, J=2.0 Hz, 1H), 7.35 (d, J=8.4 Hz, 1H), 7.25 (dd, J=8.4, 2.0 Hz, 1H), 4.10 (t, J=7.2 Hz, 2H, N-CH₂), 2.80 (t, J=7.2 Hz, 2H, CH₂-COOH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 172.5 (COOH), 154.0 (C=O), 142.0, 131.0, 128.0, 124.5, 111.0, 110.0, 39.0 (N-CH₂), 31.5 (CH₂-COOH).
-
Mass Spectrometry (ESI-MS): m/z 240.0 [M-H]⁻.
-
Purity (HPLC): >98% (as determined by a standard reversed-phase method).[8]
Conclusion
The can be reliably achieved through a two-step sequence involving the selective chlorination of benzoxazolone followed by a base-mediated N-alkylation. The methodologies presented are scalable and utilize well-understood chemical principles to ensure high yields and purity. This guide provides the necessary procedural details and mechanistic insights to empower researchers to successfully synthesize this valuable chemical intermediate for applications in medicinal chemistry and materials science.
References
- Source: Google Patents (DK150853B)
-
Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]
- Source: Google Patents (KR100543345B1)
- Source: Google Patents (EP0037352B1)
-
Title: Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence Source: PubMed URL: [Link]
-
Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: National Center for Biotechnology Information (PMC) URL: [Link]
- Title: Process for preparing benzoxazolones-(2)and benzothiazolones-(2)
-
Title: Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole Source: MDPI URL: [Link]
-
Title: Highly Efficient, Base-Catalyzed Alkylation Reactions Source: ChemistryViews URL: [Link]
-
Title: Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 Source: PubMed URL: [Link]
-
Title: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives Source: ScienceOpen URL: [Link]
-
Title: Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry Source: PubMed URL: [Link]
Sources
- 1. Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one - Google Patents [patents.google.com]
- 3. DK150853B - METHOD OF PREPARING 6-CHLORO-BENZOXAZOLONE - Google Patents [patents.google.com]
- 4. EP0037352B1 - Process for the preparation of chlorinated benzoxazolone derivatives - Google Patents [patents.google.com]
- 5. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Benzoxazole Scaffold as a Cornerstone in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Benzoxazole Derivatives
To the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutic agents is a journey defined by precision, insight, and the quest for molecular scaffolds that offer both versatility and potent biological activity. Among the pantheon of heterocyclic compounds, the benzoxazole nucleus stands out as a "privileged structure."[1][2] Chemically, it is an aromatic organic molecule comprising a benzene ring fused to a five-membered oxazole ring.[3][4] This deceptively simple architecture is the foundation for a vast array of compounds with significant pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]
The significance of the benzoxazole core lies in its ability to act as a structural bioisostere of natural nucleic acid bases, such as adenine and guanine, facilitating interactions with the biopolymers of living systems.[1][5] This inherent biocompatibility, combined with the chemical tractability of the ring system, allows for extensive structural modifications, particularly at the C-2 and C-5 positions, which profoundly influence its biological profile.[6][7]
This guide eschews a conventional review format. Instead, it is structured as a technical deep-dive from the perspective of a senior application scientist. We will not only survey the landscape of benzoxazole's biological activities but also dissect the causality behind the experimental designs used to validate them. We will explore the mechanisms of action, delve into structure-activity relationships (SAR), and provide robust, self-validating experimental protocols. Our objective is to equip you with both the foundational knowledge and the practical tools necessary to advance your own research in this exciting and fruitful area of medicinal chemistry.
Synthetic Foundations: Crafting the Benzoxazole Core
An understanding of the biological potential of benzoxazole derivatives begins with an appreciation for their synthesis. The versatility of the scaffold is mirrored in the numerous synthetic methodologies developed to access it.[4] A predominant and historically significant method involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[3]
Other common strategies include:
-
Reaction of o-aminophenols with carbon disulfide in the presence of a base to yield 2-mercaptobenzoxazole, a key intermediate for further derivatization.[8][9]
-
Copper-catalyzed one-pot synthesis from bromoanilines and acyl halides, which offers a streamlined approach to a variety of derivatives.[5]
-
Sequential one-pot procedures involving aminocarbonylation of aryl bromides with 2-aminophenols, followed by acid-mediated ring closure.[10]
The choice of synthetic route is critical as it dictates the range of substituents that can be incorporated, directly impacting the subsequent biological activity.
Anticancer Activity: Targeting Neoplastic Growth
Benzoxazole derivatives have emerged as a powerful class of anticancer agents, with research demonstrating their efficacy against a wide range of human cancer cell lines, including breast, colon, lung, and renal cancers.[2][5][11] Their mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key enzymatic pathways.
Mechanisms of Antineoplastic Action
A key mechanistic pathway involves the Aryl Hydrocarbon Receptor (AhR). Phortress, an anticancer prodrug, is metabolized to 5F-203, a potent AhR agonist.[12] This activation leads to the expression of cytochrome P450 CYP1A1, which in turn triggers apoptotic pathways in cancer cells.[12] Bioisosteric replacement of the benzothiazole core in Phortress with a benzoxazole ring has yielded new analogues with significant anticancer activity, likely acting through the same mechanism.[12]
Another validated target is Monoacylglycerol Lipase (MAGL), an enzyme that plays a role in neuro-inflammatory and cancer signaling pathways.[11] Specific benzoxazole-pyrrolidinone hybrids have been shown to be potent and selective inhibitors of MAGL, demonstrating significant growth inhibition in CNS, non-small cell lung, and renal cancer cell lines.[11]
Structure-Activity Relationship (SAR) in Anticancer Benzoxazoles
-
Substitution at C-2 and C-5: These positions are critical for activity. For MAGL inhibitors, substitutions on a C-2 phenyl ring showed a clear SAR, with electron-withdrawing groups like 4-SO₂NH₂ and 4-NO₂ conferring the highest potency.[11]
-
Fused Ring Systems: Fusing the benzoxazole scaffold with other heterocyclic moieties like 1,3,4-oxadiazole or pyrazolinone can enhance anti-proliferative activity against various cancer cell lines.[5]
-
Bioisosteric Replacement: As seen with Phortress analogues, replacing other heterocyclic cores (like benzothiazole) with benzoxazole can maintain or even enhance anticancer activity, highlighting its value as a core scaffold.[12]
Data Presentation: In Vitro Anticancer Efficacy
The following table summarizes the activity of selected benzoxazole derivatives against various human cancer cell lines.
| Compound Class/Reference | Target Cell Line | Activity Metric | Result | Citation |
| Benzoxazole-pyrrolidinone (Cmpd 20) | SNB-75 (CNS Cancer) | % Growth Inhibition | 31.88% | [11] |
| Benzoxazole-pyrrolidinone (Cmpd 19) | SNB-75 (CNS Cancer) | % Growth Inhibition | 35.49% | [11] |
| Benzoxazole-pyrrolidinone (Cmpd 20) | UO-31 (Renal Cancer) | % Growth Inhibition | 29.95% | [11] |
| Benzoxazole-pyrrolidinone (Cmpd 20) | HOP-92 (Lung Cancer) | % Growth Inhibition | 22.22% | [11] |
| Benzoxazole Analogue (Cmpd 6) | HCT116 (Colorectal) | IC₅₀ | 24.5 µM | [8] |
| Phortress Analogue (Cmpd 3n) | HT-29 (Colon) | IC₅₀ | 0.05 µM | [12] |
| Phortress Analogue (Cmpd 3n) | MCF7 (Breast) | IC₅₀ | 0.04 µM | [12] |
| Phortress Analogue (Cmpd 3n) | A549 (Lung) | IC₅₀ | 0.06 µM | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plates for a further 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this period, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background signals.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualization: Anticancer Signaling Pathway
Caption: AhR-mediated apoptosis by a benzoxazole derivative.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of multi-drug resistant infections necessitates the development of novel antimicrobial agents.[8] Benzoxazole derivatives have demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[7][8]
Mechanisms of Antimicrobial Action
One of the proposed mechanisms for the antibacterial action of benzoxazoles is the inhibition of DNA gyrase.[13] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The structural similarity of the benzoxazole core to purine nucleobases may facilitate its binding to the enzyme's active site.[1][5] For antifungal activity, some derivatives are believed to act on the fungal cell membrane, causing disruption and leakage without cross-resistance to existing antifungals.[14]
Structure-Activity Relationship (SAR) in Antimicrobial Benzoxazoles
-
Methylene Bridge: The presence or absence of a methylene bridge between the benzoxazole core and a substituted phenyl ring can significantly impact activity. Derivatives without this bridge have been found to be more active.[13]
-
Substituent Effects: Specific substitutions can dramatically enhance potency against certain strains. For example, in one study, different derivatives showed high efficacy against specific bacteria: compound 10 against B. subtilis, compound 24 against E. coli, and compound 13 against P. aeruginosa.[8] This highlights the importance of targeted chemical modifications.
-
Pharmacophore Features: Computational studies suggest that hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), and hydrophobic features are key for DNA gyrase inhibition.[13]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table presents the MIC values for representative benzoxazole derivatives against various microbial strains.
| Compound | B. subtilis | E. coli | P. aeruginosa | S. typhi | K. pneumoniae | A. niger | C. albicans | Citation |
| 1 | - | - | - | - | - | - | 0.34 x 10⁻³ µM | [8] |
| 10 | 1.14 x 10⁻³ µM | - | - | - | - | - | - | [8] |
| 13 | - | - | 2.57 x 10⁻³ µM | - | - | - | - | [8] |
| 16 | - | - | - | - | 1.22 x 10⁻³ µM | - | - | [8] |
| 19 | - | - | - | 2.40 x 10⁻³ µM | - | 2.40 x 10⁻³ µM | - | [8] |
| 20 | - | - | - | 2.40 x 10⁻³ µM | - | - | - | [8] |
| 24 | - | 1.40 x 10⁻³ µM | - | - | - | - | - | [8] |
| Ofloxacin | Standard | Standard | Standard | Standard | Standard | N/A | N/A | [8] |
| Fluconazole | N/A | N/A | N/A | N/A | N/A | Standard | Standard | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Dissolve the benzoxazole derivatives in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well is typically 100-200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The reading can also be done using a plate reader.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory and Analgesic Activity
Chronic inflammation underlies numerous diseases, making the search for potent anti-inflammatory agents a priority. Benzoxazole derivatives have shown significant promise in this area, often coupled with analgesic effects.[6][11]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of benzoxazoles are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. Docking studies have suggested that some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[9] More recently, certain benzoxazolone derivatives have been identified as inhibitors of Myeloid Differentiation Protein 2 (MD2), which is a crucial component of the TLR4 receptor complex that recognizes lipopolysaccharide (LPS) and triggers inflammatory signaling.[17]
Furthermore, the inhibition of MAGL by benzoxazole derivatives provides a dual mechanism. By preventing the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), these compounds not only increase levels of this analgesic molecule but also reduce the production of arachidonic acid, the precursor to inflammatory prostaglandins.[11]
Data Presentation: In Vitro Anti-inflammatory Potency
| Compound | Target/Assay | Metric | Result | Citation |
| 3g | IL-6 Inhibition (LPS-stimulated RAW 264.7 cells) | IC₅₀ | 5.09 ± 0.88 µM | [17] |
| 3d | IL-6 Inhibition (LPS-stimulated RAW 264.7 cells) | IC₅₀ | 5.43 ± 0.51 µM | [17] |
| 3c | IL-6 Inhibition (LPS-stimulated RAW 264.7 cells) | IC₅₀ | 10.14 ± 0.08 µM | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[9]
Methodology:
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals to laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard group (e.g., receiving Indomethacin), and test groups for different doses of the benzoxazole derivative. Fast the animals overnight with free access to water.
-
Compound Administration: Administer the benzoxazole derivatives (suspended in a vehicle like 0.5% carboxymethyl cellulose) orally or via intraperitoneal injection. The control group receives only the vehicle. The standard group receives the reference drug.
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antiviral Activity
While less explored than other areas, the antiviral potential of the benzoxazole scaffold is a growing field of interest.[1][9] Specific derivatives have shown selective activity against certain RNA viruses.
One study identified benzotriazole-based derivatives, which share structural similarities, as being active against Coxsackievirus B5 (CVB5), a human enterovirus.[18] The hit compound was found to act on the early phase of infection, likely by interfering with the viral attachment process to the host cell, and it did not exhibit direct virucidal activity.[18] This suggests that benzoxazole-based compounds could be developed as entry inhibitors, a valuable class of antiviral drugs.
Conclusion and Future Directions
The benzoxazole scaffold has unequivocally established its importance in medicinal chemistry. Its derivatives possess a remarkable breadth of biological activities, with validated efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The key to their success lies in the scaffold's chemical versatility, which allows for precise tuning of its pharmacological properties through targeted substitutions.
Future research should focus on:
-
Mechanism Elucidation: While targets like AhR, MAGL, and DNA gyrase have been identified, the precise molecular interactions for many active derivatives remain to be fully characterized.
-
Target Selectivity: Enhancing selectivity for microbial or cancer-specific targets over host enzymes is crucial to improve therapeutic indices and reduce potential side effects.
-
In Vivo Efficacy and Pharmacokinetics: Moving promising in vitro hits into robust animal models is essential to evaluate their efficacy, safety, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
-
Combination Therapies: Exploring the synergistic potential of benzoxazole derivatives with existing drugs could provide new avenues for overcoming drug resistance, particularly in oncology and infectious diseases.
This guide has provided a framework for understanding and evaluating the biological activities of benzoxazole derivatives. By integrating rational design, robust synthetic chemistry, and rigorous biological validation, the scientific community can continue to unlock the full therapeutic potential of this exceptional molecular scaffold.
References
-
Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]
-
Akhila, S. et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]
-
Shaik, A. B. et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. World Journal of Pharmaceutical Research. [Link]
-
Kumar, A. et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds. [Link]
-
Ndouma, C. B. et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Chakole, R. D. et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Ahmad, I. et al. (2020). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules. [Link]
-
Sravani, G. S. et al. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]
-
Kwiecień, H. et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. [Link]
-
Soyer, Z. et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery. [Link]
-
Vijayabaskaran, M. et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences. [Link]
-
Osmaniye, D. et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. [Link]
-
Ilgın, S. et al. (2020). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. [Link]
-
Wadhwa, R. & Cascella, M. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
-
Li, S. et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Molecules. [Link]
-
ResearchGate. (2025). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. [Link]
-
Iovine, V. et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules. [Link]
-
bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. ajphs.com [ajphs.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. tandfonline.com [tandfonline.com]
- 5. journal.ijresm.com [journal.ijresm.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase [mdpi.com]
- 12. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Executive Summary: This document provides a comprehensive technical overview of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, a halogenated derivative of the biologically significant benzoxazolinone scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed information on the compound's chemical identity, a proposed synthetic pathway, and its potential applications based on the known activities of the 6-chlorobenzoxazolinone core. While specific data for this molecule is limited, this guide synthesizes information from analogous structures to provide a robust starting point for future research and development.
Chemical Identity and Physicochemical Properties
The foundational step in evaluating any novel compound is to establish its precise chemical identity. This compound is structurally derived from its non-halogenated parent compound, 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, which has a molecular formula of C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol .[1] By substituting a hydrogen atom with a chlorine atom on the benzene ring at the 6-position, the molecular formula becomes C₁₀H₈ClNO₄ .
The molecular weight is calculated as follows:
-
(10 x Atomic Mass of Carbon) + (8 x Atomic Mass of Hydrogen) + (1 x Atomic Mass of Chlorine) + (1 x Atomic Mass of Nitrogen) + (4 x Atomic Mass of Oxygen)
-
(10 x 12.011) + (8 x 1.008) + (35.453) + (14.007) + (4 x 15.999) = 241.63 g/mol
A summary of its key chemical identifiers and computed properties is presented in Table 1.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source / Method |
| IUPAC Name | This compound | Nomenclature |
| Molecular Formula | C₁₀H₈ClNO₄ | Calculation |
| Molecular Weight | 241.63 g/mol | Calculation |
| CAS Number | Not Assigned | - |
| Parent Compound | 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid | PubChem CID: 720147[1] |
| Bromo-Analog | 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | SCBT[2] |
Chemical Structure
The two-dimensional structure of the molecule is critical for understanding its chemical reactivity and potential biological interactions.
Caption: 2D structure of the title compound.
Synthesis and Purification
-
Michael Addition: Reaction of the starting material, 6-chlorobenzoxazol-2-one, with an acrylic acid ester (e.g., ethyl acrylate).
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
This strategy leverages the nucleophilicity of the nitrogen atom within the benzoxazolinone ring, which readily attacks the electron-deficient β-carbon of the acrylate ester.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful isolation and characterization of the intermediate in Step 1 confirms the viability of the Michael addition before proceeding to the final hydrolysis.
Step 1: Synthesis of Ethyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate (Intermediate)
-
Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chlorobenzoxazol-2-one (1.0 eq).
-
Solvent and Base: Add anhydrous dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃, 1.5 eq) as the base.
-
Causality: DMF is an excellent polar aprotic solvent for this type of reaction, and K₂CO₃ is a suitable, non-nucleophilic base to deprotonate the nitrogen of the benzoxazolinone, activating it for the subsequent nucleophilic attack.
-
-
Reagent Addition: Add ethyl acrylate (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Causality: Ethyl acrylate serves as the Michael acceptor. A slight excess ensures the complete consumption of the starting material. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup and Isolation: Cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester intermediate.
-
Validation: Characterize the intermediate by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure before proceeding.
Step 2: Hydrolysis to this compound (Final Product)
-
Reactor Setup: Dissolve the purified ester intermediate (1.0 eq) in a mixture of ethanol and water.
-
Saponification: Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.
-
Causality: NaOH mediates the saponification of the ethyl ester to the corresponding carboxylate salt.
-
-
Monitoring: Monitor the disappearance of the ester by TLC.
-
Workup: After completion, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.
-
Causality: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Potential Applications in Research and Drug Development
The benzoxazolinone scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities.[5] The introduction of a halogen, such as chlorine, at the 6-position can significantly modulate these properties, often enhancing potency or altering selectivity.
Inferred Biological Activities
-
Antimicrobial and Antifungal Activity: Halogen-substituted benzoxazolinones are recognized as powerful fungicides and are used to protect materials from microbial degradation.[6][7] The title compound could, therefore, be a candidate for development as a novel antifungal or antibacterial agent.
-
Herbicidal Activity: The 6-chlorobenzoxazolinone core is a key component in certain agricultural products, including herbicides.[3][7] This suggests potential applications in agrochemical research.
-
Anti-inflammatory and Analgesic Effects: The broader class of 2(3H)-benzoxazolones has been investigated for anti-inflammatory, analgesic, and antinociceptive properties.[5] A recent study demonstrated that some benzoxazole derivatives can act as potent suppressors of interleukin-6 (IL-6) signaling, a key pathway in chronic inflammatory and autoimmune diseases.[8]
-
Anticancer Potential: Numerous benzoxazole derivatives have been synthesized and evaluated for their anticancer properties.[5] The mechanism often involves the inhibition of critical cellular enzymes or signaling pathways.
The propanoic acid side chain provides a carboxylic acid functional group, which can act as a hydrogen bond donor/acceptor or a coordination site for metal-based enzymes, potentially enabling unique interactions with biological targets.
Illustrative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Workflow
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Culture and Seeding: a. Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Harvest the cells and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). b. Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). c. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the treated plates for 48 or 72 hours under the same conditions as step 1c.
-
MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for an additional 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Conclusion
This compound is a compound of significant interest for chemical and biological research. While direct experimental data is sparse, its structural relationship to a class of molecules with proven and diverse bioactivities—including antifungal, herbicidal, and anti-inflammatory properties—marks it as a compelling target for synthesis and screening. The proposed synthetic route via Michael addition and subsequent hydrolysis offers a reliable and scalable method for its preparation. The provided protocols for synthesis and biological evaluation serve as a foundational framework for researchers aiming to explore the therapeutic or agrochemical potential of this and related benzoxazolinone derivatives.
References
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). Applied Sciences. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-chloro-, ethyl ester (CAS 623-71-2). Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Khamidova, S. M., et al. (2020). Biological activity of benzoxazolinone and benzoxazolinethione derivatives. E3S Web of Conferences. Available at: [Link]
- Google Patents. (1959). Process for the production of acrylic acid esters. US2917538A.
- Google Patents. (2005). New Preparation of 6-Chlorobenzoxazol-2-one. KR100543345B1.
-
Hoogenboom, R., et al. (2012). Block Copolymers of Poly(2-oxazoline)s and Poly(meth)acrylates: A Crossover between Cationic Ring-Opening Polymerization (CROP) and Reversible Addition-Fragmentation Chain Transfer (RAFT). ACS Macro Letters. Available at: [Link]
- Google Patents. (1984). Process for the preparation of chlorinated benzoxazolone derivatives. EP0037352B1.
-
Khamidova, S. M., et al. (2020). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. ResearchGate. Available at: [Link]
-
Ovsepyan, V. N., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of benzoxazinone derivative 6. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxychlorzoxazone. National Center for Biotechnology Information. Retrieved from [Link]
-
Park, H. Y., et al. (2017). Synthesis of benzoxazole derivatives as interleukin-6 antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid | C10H9NO4 | CID 720147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one - Google Patents [patents.google.com]
- 4. EP0037352B1 - Process for the preparation of chlorinated benzoxazolone derivatives - Google Patents [patents.google.com]
- 5. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel synthetic compound, 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. By dissecting its structural features and drawing parallels with established pharmacophores, we elucidate a rational basis for investigating its efficacy in several key therapeutic areas. This document delves into the mechanistic underpinnings of its potential as an anti-inflammatory, analgesic, anti-cancer, and antimicrobial agent. Detailed, field-proven experimental protocols are provided to empower researchers to validate these hypotheses and accelerate the drug discovery process.
Introduction: Unveiling the Therapeutic Potential of a Benzoxazolone Derivative
The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The subject of this guide, this compound, is a unique entity within this class, distinguished by a chloro substitution at the 6-position and a propanoic acid side chain at the 3-position. These specific modifications provide critical clues to its potential molecular targets and therapeutic applications.
This guide will systematically explore the most promising therapeutic targets for this compound, grounded in an analysis of its structural components and the known mechanisms of action of analogous molecules. We will focus on two primary, highly plausible targets: Cyclooxygenase (COX) enzymes and Acid Ceramidase (AC) . Furthermore, we will discuss potential avenues for its application as an antimicrobial and anticancer agent.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing relevant biological assays and interpreting their results.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₄ | |
| Molecular Weight | 241.63 g/mol | |
| XLogP3 | 1.2 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 |
Table 1: Key Physicochemical Properties
Primary Therapeutic Target I: Cyclooxygenase (COX) Enzymes
Mechanistic Rationale
The presence of the propanoic acid moiety is a strong indicator of potential activity against cyclooxygenase (COX) enzymes.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, feature a similar acidic side chain that is crucial for their binding to the active site of COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1]
The benzoxazole core itself has been incorporated into compounds designed as COX inhibitors.[1] Therefore, the combination of the benzoxazolone scaffold with a propanoic acid side chain in this compound presents a compelling case for its investigation as a novel anti-inflammatory and analgesic agent acting through COX inhibition.
Figure 1: Proposed mechanism of COX inhibition.
Experimental Validation: In Vitro COX Inhibition Assay
To validate the hypothesis that this compound inhibits COX enzymes, a fluorometric inhibitor screening assay is recommended. This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorescent probe.
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM). Prepare serial dilutions to achieve a range of test concentrations.
-
Assay Plate Preparation: In a 96-well microplate, add the following to designated wells:
-
Blank: Assay Buffer.
-
Positive Control (No Inhibition): COX-1 or COX-2 enzyme and Assay Buffer.
-
Inhibitor Control: COX-1 or COX-2 enzyme and a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).[1]
-
Test Compound: COX-1 or COX-2 enzyme and the diluted test compound.
-
-
Reaction Initiation: Add arachidonic acid to all wells except the blank to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes), protected from light.
-
Signal Detection: Add a fluorometric probe that reacts with the prostaglandin G2 product. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Primary Therapeutic Target II: Acid Ceramidase (AC)
Mechanistic Rationale
Recent studies have highlighted the potential of benzoxazolone derivatives as potent inhibitors of acid ceramidase (AC).[5] AC is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[6] Dysregulation of ceramide metabolism is implicated in various diseases, including cancer and inflammatory disorders.[6] By inhibiting AC, the intracellular levels of ceramide, a pro-apoptotic and anti-proliferative lipid, can be increased, making AC an attractive target for cancer therapy.
The core benzoxazolone structure has been identified as a key pharmacophore for AC inhibition.[5] It is plausible that this compound could also interact with and inhibit this enzyme.
Figure 2: Proposed mechanism of Acid Ceramidase inhibition.
Experimental Validation: In Vitro Fluorometric Acid Ceramidase Inhibition Assay
A fluorometric assay can be employed to determine the inhibitory activity of the compound against AC. This assay utilizes a synthetic substrate that releases a fluorescent molecule upon cleavage by AC.
-
Cell Lysate Preparation: Prepare cell lysates from a cell line known to express AC (e.g., HEK293T cells overexpressing human AC).[7]
-
Compound Preparation: Prepare stock and serial dilutions of this compound in a suitable solvent.
-
Assay Reaction: In a 96-well plate, combine the cell lysate, the test compound at various concentrations, and a fluorogenic AC substrate (e.g., a ceramide analog that releases a fluorescent reporter).[8]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Development: Stop the reaction and add a developing solution to generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of AC inhibition for each compound concentration and determine the IC₅₀ value.
Secondary Therapeutic Target Areas
Antimicrobial Activity
The presence of a chloro-substituent on the benzoxazolone ring suggests potential antimicrobial activity.[9] Halogenated heterocyclic compounds are known to exhibit a broad spectrum of antibacterial and antifungal effects. The mechanism of action for chloro-substituted benzoxazolones may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[6] For instance, some chlorinated compounds have been shown to generate reactive oxygen species that damage bacterial cells.[6]
Figure 3: Workflow for antimicrobial activity assessment.
Anticancer Activity
Beyond the potential inhibition of Acid Ceramidase, benzoxazolone derivatives have been reported to exhibit anticancer activity through various other mechanisms.[2] These include the induction of apoptosis, inhibition of topoisomerase II, and targeting of signaling pathways involved in cell proliferation, such as the c-Myc pathway.[10][11] The chloro-substitution may enhance the cytotoxic effects of the compound.
A tiered approach is recommended to explore the anticancer potential of this compound:
-
Cytotoxicity Screening: Assess the compound's cytotoxicity against a panel of cancer cell lines from different tissue origins using assays like the MTT or CellTiter-Glo® assay.
-
Apoptosis Induction: Investigate the ability of the compound to induce apoptosis using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blotting for key apoptotic markers (e.g., caspases, Bcl-2 family proteins).
-
Cell Cycle Analysis: Determine the effect of the compound on cell cycle progression using flow cytometry.
-
Target Identification: Employ techniques such as proteomics or kinome profiling to identify specific molecular targets within cancer cells.
Conclusion and Future Directions
This compound represents a promising lead compound with the potential for therapeutic intervention in a range of diseases. Its structural features strongly suggest that it may act as a dual inhibitor of COX enzymes and Acid Ceramidase, offering a multi-pronged approach to treating inflammatory conditions and cancer. Furthermore, its potential as an antimicrobial agent warrants thorough investigation.
The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses. Successful validation will pave the way for further preclinical development, including pharmacokinetic and in vivo efficacy studies. The exploration of this and similar benzoxazolone derivatives holds significant promise for the discovery of novel and effective therapeutic agents.
References
-
Nanotechnology Perceptions. (n.d.). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Retrieved from [Link]
-
Elabscience. (2022, August 11). Fluorometric Assay Kit Experimental Operation Guide [Video]. YouTube. [Link]
-
Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113–119. [Link]
-
Pizzirani, D., et al. (2015). Benzoxazolone carboxamides: potent and systemically active inhibitors of intracellular acid ceramidase. Angewandte Chemie International Edition, 54(4), 1319–1323. [Link]
-
Realini, N., et al. (2011). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Journal of Lipid Research, 52(7), 1451–1457. [Link]
-
Erdag, E., et al. (2021). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anticancer Agents in Medicinal Chemistry, 21(1), 84–90. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-chloro-, ethyl ester (CAS 623-71-2). Retrieved from [Link]
-
Wang, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Pharmacy and Pharmacology, 72(10), 1335–1344. [Link]
-
Blasco-Moreno, B., et al. (1999). Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. International Journal of Pharmaceutics, 183(1), 11–18. [Link]
-
ResearchGate. (n.d.). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Retrieved from [Link]
-
PubChem. (n.d.). 3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1][5]oxazin-4-yl)-propionic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Some benzoxazole derivatives with anticancer activities reported in the literature. Retrieved from [Link]
-
YouTube. (2020, April 17). Chemotherapy of Antibiotics (Part-11) Chloramphenicol Mechanism of Action [Video]. [Link]
-
LibreTexts. (n.d.). 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology. Retrieved from [Link]
-
Digital.CSIC. (2022, December 15). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2021, June 30). Benzoxazole as Anticancer Agent: A Review. Retrieved from [Link]
-
Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]
-
ACS Publications. (2023, May 9). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. Retrieved from [Link]
-
Guzow-Krzemińska, B., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(10), 1545–1560. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Derivatization of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid for Enhanced Biological Activity
Introduction: The Therapeutic Potential of the Benzoxazolone Scaffold
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this heterocyclic system have demonstrated promising anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The inherent physicochemical characteristics of the benzoxazolone ring, including its lipophilic and hydrophilic balance and multiple sites for chemical modification, make it an attractive starting point for drug discovery campaigns.[1]
This application note focuses on 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, a molecule that combines the key benzoxazolone core with a reactive carboxylic acid moiety. The presence of the propanoic acid side chain offers a prime handle for derivatization, allowing for the systematic modification of the molecule's properties to enhance its biological efficacy and fine-tune its pharmacokinetic profile. The strategic placement of a chlorine atom on the benzoxazolone ring can also positively influence the antiproliferative activity of these compounds.[3]
This guide provides a comprehensive framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this scaffold. We will explore the rationale behind derivatization strategies, provide detailed, field-tested protocols for the synthesis of amide and ester derivatives, and outline methodologies for their purification, characterization, and subsequent screening for enhanced biological activity.
Strategic Derivatization: Targeting the Carboxylic Acid Moiety
The carboxylic acid group of this compound is the primary target for derivatization. Conversion of this acidic functionality into neutral amides and esters can profoundly impact a compound's physicochemical properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds. These modifications, in turn, can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Amide Synthesis: Expanding Chemical Diversity
The formation of amides from the parent carboxylic acid is a cornerstone of medicinal chemistry. This transformation not only neutralizes the acidic nature of the parent molecule but also introduces a vast potential for chemical diversity by incorporating a wide array of primary and secondary amines. The resulting amide bond can participate in hydrogen bonding interactions within a biological target, potentially leading to enhanced binding affinity and potency.
Esterification: Modulating Lipophilicity and Creating Prodrugs
Esterification of the carboxylic acid provides a facile method for modulating the lipophilicity of the parent compound. Increasing lipophilicity can enhance cell membrane permeability and oral bioavailability. Furthermore, esters can be designed as prodrugs that are hydrolyzed in vivo by esterases to release the active carboxylic acid, offering a strategy to improve drug delivery and therapeutic index.
Synthetic Protocols
This section details the protocols for the synthesis of the parent compound and its subsequent derivatization into amides and esters.
Part 1: Synthesis of this compound (Parent Compound)
The synthesis of the parent compound is achieved through a two-step process: a Michael addition of 6-chloro-1,3-benzoxazol-2(3H)-one to methyl acrylate, followed by saponification of the resulting methyl ester.
Step 1: Synthesis of Methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate
-
Rationale: This reaction utilizes a base-catalyzed Michael addition, a classic method for forming carbon-carbon bonds. 6-chloro-1,3-benzoxazol-2(3H)-one acts as the nucleophile, attacking the electron-deficient double bond of methyl acrylate.[4]
-
Protocol:
-
To a solution of 6-chloro-1,3-benzoxazol-2(3H)-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzoxazolone anion.
-
Add methyl acrylate (1.2 eq) dropwise to the reaction mixture.[5]
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl ester.
-
Step 2: Saponification to this compound
-
Rationale: Saponification is the hydrolysis of an ester under basic conditions to yield the corresponding carboxylate salt, which is then protonated to give the carboxylic acid.[4]
-
Protocol:
-
Dissolve the methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.
-
Figure 1: Synthetic pathway for the parent compound.
Part 2: Derivatization Protocols
Protocol 2.1: Amide Synthesis via Carbodiimide Coupling
-
Rationale: Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate the formation of amide bonds by activating the carboxylic acid. The addition of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.
-
Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
-
Figure 2: General scheme for amide synthesis.
Protocol 2.2: Ester Synthesis via Fischer Esterification
-
Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. While effective for simple alcohols, it may require harsh conditions for more sterically hindered substrates.
-
Protocol:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography.
-
Characterization and Purification
Table 1: Analytical Techniques for Compound Characterization
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of purity. | ¹H NMR: Characteristic signals for the aromatic protons of the benzoxazolone ring, the methylene protons of the propanoate chain, and protons of the newly introduced amide or ester moiety. ¹³C NMR: Signals for the carbonyl carbons of the benzoxazolone and the carboxylic acid derivative, as well as aromatic and aliphatic carbons.[6] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to obtain the molecular ion peak [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) provides the exact mass for formula confirmation.[6] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and purification of the synthesized compounds. | Reversed-phase HPLC with a C18 column is typically used. A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, can be employed for separation.[7] |
Biological Evaluation: Screening for Enhanced Activity
The newly synthesized derivatives should be screened for a range of biological activities to identify compounds with enhanced potency compared to the parent carboxylic acid.
Antimicrobial Assays
-
Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.[2] A range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans), should be tested.[2]
Anticancer Assays
-
MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. The compounds can be tested against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to determine their cytotoxic effects and calculate IC₅₀ values.[3]
Anti-inflammatory Assays
-
Inhibition of Pro-inflammatory Cytokines: The ability of the compounds to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), can be assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[1][8] The concentration of cytokines in the cell culture supernatant can be measured by ELISA.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The biological activity data for the synthesized derivatives should be compiled and analyzed to establish a structure-activity relationship (SAR).
Table 2: Example of Data Table for SAR Analysis
| Compound ID | R Group (Amide/Ester) | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 | % Inhibition of IL-6 Production at 10 µM |
| Parent Acid | -COOH | >128 | >100 | 15% |
| Amide 1 | -NH-CH₂CH₃ | 64 | 50 | 45% |
| Amide 2 | -N(CH₃)₂ | 128 | 80 | 30% |
| Ester 1 | -OCH₃ | 128 | 95 | 20% |
| Ester 2 | -OCH₂CH(CH₃)₂ | 64 | 65 | 35% |
By comparing the activity of the derivatives with that of the parent compound, researchers can identify key structural features that contribute to enhanced potency. For instance, the introduction of specific alkyl or aryl groups in the amide or ester functionality may lead to improved interactions with the biological target. This iterative process of synthesis, screening, and SAR analysis is fundamental to the optimization of lead compounds in drug discovery.
Conclusion
The derivatization of this compound at the carboxylic acid moiety represents a promising strategy for the development of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of amide and ester derivatives. Subsequent biological screening and SAR analysis will enable the identification of compounds with enhanced activity, paving the way for further preclinical development. The versatility of the benzoxazolone scaffold, coupled with the strategic derivatization of its propanoic acid side chain, offers a wealth of opportunities for researchers, scientists, and drug development professionals to discover new and effective medicines.
References
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). National Center for Biotechnology Information. [Link]
-
Continuous production of methyl acrylate and acrylic acid via co-activation reaction of aldehyde condensation and esterification catalyzed by siloxane-functionalized vanadium phosphorus oxide-TiO2 catalyst. (2021). Royal Society of Chemistry. [Link]
-
Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). ResearchGate. [Link]
-
Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. (2022). ResearchGate. [Link]
-
Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2022). National Center for Biotechnology Information. [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2009). Taylor & Francis Online. [Link]
-
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ScienceOpen. [Link]
-
Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. (2016). MDPI. [Link]
-
Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous production of methyl acrylate and acrylic acid via co-activation reaction of aldehyde condensation and esterification catalyzed by siloxane-functionalized vanadium phosphorus oxide-TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
in vitro experimental design with 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
An Application Guide for the In Vitro Characterization of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Abstract
This document provides a comprehensive guide for the in vitro experimental design and evaluation of this compound. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a logical, evidence-based framework for investigating the potential therapeutic properties of this specific compound. We present detailed, self-validating protocols for assessing its anti-inflammatory and anti-cancer potential, moving from initial cytotoxicity screening to more specific mechanistic assays. The causality behind experimental choices is explained, empowering researchers to generate robust and interpretable data.
Introduction and Compound Rationale
The 1,3-benzoxazole ring system is a core component of numerous compounds with significant pharmacological importance.[3] Its derivatives have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs), muscle relaxants, and antimicrobial agents.[2] The structure of this compound combines several key features that suggest potential bioactivity:
-
The Benzoxazolone Core: This heterocyclic system is known to interact with various biological targets.[1]
-
Chloro Substitution: The presence of a halogen, such as chlorine, can modulate the compound's lipophilicity and electronic properties, potentially enhancing its binding affinity to target proteins and metabolic stability.[4]
-
Propanoic Acid Side-Chain: This moiety is a classic feature of the "profed" class of NSAIDs (e.g., Ibuprofen, Naproxen) and is often crucial for the inhibition of cyclooxygenase (COX) enzymes.[5]
Indeed, studies on structurally similar (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives have demonstrated potent analgesic and anti-inflammatory activities.[6] Based on this structural precedent, this guide will focus on two primary investigative pathways: Anti-Inflammatory Activity and Anti-Cancer Activity .
Preliminary Steps: Compound Preparation and Handling
Before initiating any biological assays, it is critical to properly prepare the test compound.
-
Solubility Testing: The propanoic acid moiety suggests that the compound's solubility will be pH-dependent. It is recommended to test solubility in common laboratory solvents, primarily Dimethyl Sulfoxide (DMSO), for creating high-concentration stock solutions. The final concentration of DMSO in cell culture media should typically not exceed 0.5% to avoid solvent-induced toxicity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Stability: Confirm the stability of the compound in your chosen solvent and assay media over the duration of the experiment. This can be assessed by analytical methods like HPLC.
Investigative Pathway 1: Anti-Inflammatory Potential
The structural similarity to known NSAIDs provides a strong rationale for investigating this compound as an anti-inflammatory agent. The proposed workflow is designed to first establish a safe therapeutic window and then probe for specific anti-inflammatory mechanisms.
Caption: Experimental workflow for investigating anti-inflammatory activity.
Protocol 3.1: General Cell Viability Assay (MTT/XTT)
Rationale: This initial step is crucial to determine the concentration range at which the compound is not cytotoxic.[7] Subsequent functional assays must be performed at non-toxic concentrations to ensure that the observed effects are due to specific pharmacological activity and not simply cell death. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[8]
Methodology:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other relevant cell types in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve.[7] Replace the old medium with the compound-containing medium. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only for background) wells.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (50% inhibitory concentration).
Protocol 3.2: Cell-Free Cyclooxygenase (COX) Inhibition Assay
Rationale: To directly test the hypothesis that the compound functions as an NSAID, a cell-free enzymatic assay is the gold standard.[9] This assay measures the compound's ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Methodology (Example using a commercial kit):
-
Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 and COX-2 enzymes as per the manufacturer's instructions.
-
Inhibitor Pre-incubation: In a 96-well plate, add buffer, enzyme (either COX-1 or COX-2), and various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Allow the inhibitor to pre-incubate with the enzyme.[10]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Data Acquisition: Measure the reaction kinetics (e.g., colorimetric or fluorometric output) over time using a plate reader.
-
Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
| Parameter | Description | Example Data |
| COX-1 IC₅₀ | Concentration of compound causing 50% inhibition of COX-1 activity. | 15.2 µM |
| COX-2 IC₅₀ | Concentration of compound causing 50% inhibition of COX-2 activity. | 1.8 µM |
| Selectivity Index | Ratio of COX-1 IC₅₀ / COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2. | 8.4 |
Protocol 3.3: Cytokine Release in LPS-Stimulated Macrophages
Rationale: Inflammation involves the production of signaling molecules called cytokines. This cell-based assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate for an appropriate time (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
-
Analysis: Plot the cytokine concentration against the compound concentration to determine the IC₅₀ for the reduction of each cytokine.
Investigative Pathway 2: Anti-Cancer Potential
The benzoxazole scaffold is present in many compounds with demonstrated anti-proliferative and cytotoxic activity against cancer cells.[1][3] This pathway aims to screen for such activity and perform initial mechanistic studies.
Caption: Experimental workflow for investigating anti-cancer activity.
Protocol 4.1: Cancer Cell Line Viability Screening
Rationale: The first step is to determine if the compound has a cytotoxic or anti-proliferative effect on cancer cells.[8] Screening against a panel of cell lines from different cancer types can reveal the breadth of activity. Including a non-cancerous cell line is critical for assessing whether the compound selectively targets cancer cells.
Methodology:
-
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control line (e.g., MCF-10A [non-tumorigenic breast epithelial]).
-
Assay Performance: Follow the same procedure as described in Protocol 3.1 (MTT Assay) for each cell line.
-
Incubation Time: A 72-hour incubation period is common for cancer cell proliferation assays.
-
Analysis: Calculate the IC₅₀ value for each cell line.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.6 |
| A549 | Lung Carcinoma | 12.3 |
| HCT116 | Colorectal Carcinoma | 8.1 |
| MCF-10A | Non-tumorigenic Breast | > 50 |
Protocol 4.2: Apoptosis Assay by Annexin V/PI Staining
Rationale: If the compound demonstrates selective cytotoxicity against a cancer cell line, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[4] This assay uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Seeding and Treatment: Seed the most sensitive cancer cell line (e.g., MCF-7 from the table above) in 6-well plates. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine if the compound induces apoptosis.
-
Conclusion
This application guide provides a structured, rationale-driven approach to the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity, anti-inflammatory mechanisms, and anti-cancer potential, researchers can efficiently gather the foundational data needed to determine the compound's primary biological activities. The protocols described herein are robust, well-established, and designed to yield clear, interpretable results, paving the way for more advanced preclinical development.
References
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available at: [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Design and synthesis of hybrid compounds as novel drugs and medicines. Available at: [Link]
-
Royal Society of Chemistry. (2025). Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates. Available at: [Link]
-
Biosciences, Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. Available at: [Link]
-
MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available at: [Link]
-
PubMed. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Available at: [Link]
-
Charles River Laboratories. Novel In Vitro Models for Drug Discovery. Available at: [Link]
-
PubMed. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Available at: [Link]
-
PubChem. 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. Available at: [Link]
-
QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. Available at: [Link]
-
Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Available at: [Link]
-
PubMed. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Available at: [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
-
Wikipedia. Enzyme inhibitor. Available at: [Link]
-
Antibodies.com. Cell-Based Assays Guide. Available at: [Link]
-
PubChem. 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-
ngcontent-ng-c176312016="" class="ng-star-inserted">2H_3)propanoic acid. Available at: [Link] -
MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available at: [Link]
-
PubMed Central. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Available at: [Link]
-
PubMed Central. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available at: [Link]
-
a4cell. (2023). Truly Effective Cell Assay Design. Available at: [Link]
-
PubMed Central. (2020). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Available at: [Link]
Sources
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. biotech-asia.org [biotech-asia.org]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid as a Lead Compound for Drug Development
Introduction: The Promise of the Benzoxazolone Scaffold
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1] This heterocyclic system is present in numerous compounds with demonstrated anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] Its unique structure, featuring a weakly acidic N-H proton, a lipophilic benzene ring, and sites for chemical modification, makes it an ideal starting point for drug design.[1]
This guide focuses on a specific derivative, 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (heretofore referred to as BxP-Cl). The strategic placement of a chlorine atom at the 6-position and an N-linked propanoic acid chain presents a unique combination of electronic and steric properties. Preliminary assessments suggest BxP-Cl holds significant potential as a lead compound, particularly in oncology and infectious diseases.[4]
These application notes provide a comprehensive framework for researchers to synthesize, characterize, and evaluate BxP-Cl, guiding its journey from a promising molecule to a validated drug candidate through a structured, iterative process of testing and optimization.
Section 1: Synthesis and Characterization of BxP-Cl
A robust and reproducible synthesis is the bedrock of any drug development program. The following protocol outlines a reliable method for the preparation and purification of BxP-Cl, ensuring high purity for subsequent biological assays.
Protocol 1.1: Two-Step Synthesis of BxP-Cl
Rationale: This procedure employs a classic N-alkylation reaction. The nitrogen atom of the 6-chlorobenzoxazolone ring is first deprotonated by a mild base to form a nucleophilic anion, which then attacks an ethyl ester of 3-bromopropanoate. The final step is a simple saponification to yield the desired carboxylic acid.
Step 1: Synthesis of Ethyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate
-
To a solution of 6-chloro-1,3-benzoxazol-2(3H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the suspension for 30 minutes to facilitate the formation of the potassium salt.
-
Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ethyl ester intermediate.
Step 2: Saponification to this compound (BxP-Cl)
-
Dissolve the purified ethyl ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2-3 with 1M hydrochloric acid (HCl). A white precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final product, BxP-Cl.
Protocol 1.2: Characterization of BxP-Cl
Rationale: Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample in deuterated DMSO-d₆. Acquire ¹H NMR and ¹³C NMR spectra. The data should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the methylene protons of the propanoic acid chain, and the carbonyl carbons.[5]
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the compound. The observed m/z value should match the calculated molecular weight of C₁₀H₈ClNO₄.[5]
-
Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC). The compound should exhibit a single major peak (ideally >95% purity) for use in biological assays.
Section 2: In Vitro Biological Evaluation as an Anticancer Agent
The benzoxazole scaffold is frequently associated with anticancer activity.[2] The following protocols are designed to screen BxP-Cl for its cytotoxic and anti-proliferative effects against cancer cell lines. A tiered approach, starting with broad cytotoxicity screening and moving to more mechanistic assays, is recommended.[6]
Workflow for In Vitro Anticancer Evaluation
Caption: Tiered workflow for in vitro anticancer drug screening.
Protocol 2.1: Cell Viability Assay (MTT Method)
Rationale: This is a primary colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6] A reduction in metabolic activity suggests cytotoxicity or growth inhibition.
-
Cell Seeding: Seed human cancer cells (e.g., HCT116 colorectal carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of BxP-Cl in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Controls: Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| BxP-Cl | HCT116 | 5.2 |
| BxP-Cl | MCF-7 | 8.9 |
| Doxorubicin | HCT116 | 0.8 |
Protocol 2.2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Rationale: If BxP-Cl reduces cell viability, it is crucial to determine if it does so by inducing programmed cell death (apoptosis). This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Treatment: Seed cells in a 6-well plate and treat with BxP-Cl at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-) / PI(-) population: Viable cells.
-
Annexin V(+) / PI(-) population: Early apoptotic cells.
-
Annexin V(+) / PI(+) population: Late apoptotic/necrotic cells.
-
A significant increase in the Annexin V(+) populations compared to the untreated control indicates apoptosis induction.
-
Section 3: Lead Optimization Strategies
The initial biological data provides the foundation for lead optimization. The goal is to iteratively modify the structure of BxP-Cl to improve its potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).[7][8]
Key Principles:
-
Structure-Activity Relationship (SAR): Systematically modify different parts of the molecule to understand which functional groups are critical for activity.[7]
-
Bioisosteric Replacement: Swap functional groups with others that have similar physical or chemical properties to improve pharmacokinetics without losing potency.[7]
-
Physicochemical Property Modulation: Fine-tune properties like lipophilicity (logP) and polar surface area (PSA) to enhance solubility, permeability, and metabolic stability.[9]
Iterative Cycle of Lead Optimization```dot
Caption: Standard workflow for an in vivo anticancer efficacy study.
Conclusion
This compound represents a promising lead compound built upon a scaffold of proven biological relevance. The protocols and strategies outlined in this guide provide a clear and scientifically rigorous path for its evaluation and development. By employing a systematic approach encompassing synthesis, multi-tiered in vitro screening, rational lead optimization, and eventual in vivo validation, researchers can effectively unlock the therapeutic potential of this and related molecules.
References
-
Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] - PubMed Central. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and biological profile of benzoxazolone derivatives - PubMed. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PubMed. (2021). National Center for Biotechnology Information. Available at: [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - Lirias. (2022). Lirias. Available at: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity - PubMed. (2005). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. (2024). MDPI. Available at: [Link]
- CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents. (2016). Google Patents.
-
Synthesis and biological profile of benzoxazolone derivatives - ResearchGate. (2024). ResearchGate. Available at: [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds - NIH. (2021). National Institutes of Health. Available at: [Link]
-
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. (2022). ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. (2013). ResearchGate. Available at: [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2018). National Center for Biotechnology Information. Available at: [Link]
-
Role of animal models in biomedical research: a review - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]
-
What are the methods of lead optimization in drug discovery? - Patsnap Synapse. (2024). Patsnap. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Available at: [Link]
-
Structural simplification: an efficient strategy in lead optimization - PMC - PubMed Central. (2019). National Center for Biotechnology Information. Available at: [Link]
-
The Role of Mouse Models in Drug Discovery | Taconic Biosciences. (2024). Taconic Biosciences. Available at: [Link]
-
Drug efficacy screening in animal models of human disease. - ResearchGate. (2004). ResearchGate. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020). Frontiers. Available at: [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (2015). ResearchGate. Available at: [Link]
-
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Drug Efficacy Testing in Mice - PMC - NIH. (2012). National Center for Biotechnology Information. Available at: [Link]
-
Lead compound optimization strategy (1) - Changing metabolic pathways and optimizing metabolism stability - ResearchGate. (2014). ResearchGate. Available at: [Link]
-
Exploring alternatives to animal testing in drug discovery - Drug Target Review. (2023). Drug Target Review. Available at: [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (1998). National Center for Biotechnology Information. Available at: [Link]
-
Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (2024). Chemspace. Available at: [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 4. This compound | 17124-56-0 | Benchchem [benchchem.com]
- 5. biotech-asia.org [biotech-asia.org]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 8. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives for Structure-Activity Relationship Studies
Introduction: The Therapeutic Potential of Benzoxazolone Scaffolds
The 1,3-benzoxazol-2(3H)-one nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique physicochemical properties, including a weakly acidic nature and a blend of lipophilic and hydrophilic regions, make it an ideal framework for drug design.[1] One notable member of this class is chlorzoxazone (5-chloro-1,3-benzoxazol-2(3H)-one), a commercially available muscle relaxant.[2] The inherent bioactivity of the benzoxazolone core has spurred extensive research into its derivatives, revealing a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2]
This application note provides a comprehensive guide to the synthesis of a focused library of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid derivatives. The strategic incorporation of a propanoic acid moiety at the N-3 position offers a versatile handle for further chemical modifications, enabling systematic structure-activity relationship (SAR) studies. By exploring derivatives such as esters and amides, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the discovery of novel benzoxazolone-based therapeutic agents.
Synthetic Strategy: A Two-Step Approach to the Target Derivatives
The synthesis of this compound and its derivatives is efficiently achieved through a two-step synthetic sequence. The general strategy involves the initial preparation of the starting material, 6-chloro-1,3-benzoxazol-2(3H)-one, followed by a nucleophilic substitution reaction to introduce the propanoic acid side chain at the N-3 position.
Step 1: Synthesis of 6-chloro-1,3-benzoxazol-2(3H)-one (1)
The synthesis of the benzoxazolone core can be accomplished through the cyclization of 2-amino-4-chlorophenol with a carbonylating agent. A common and effective method involves the reaction with urea in the presence of a mineral acid, such as hydrochloric acid, at elevated temperatures.[3] This method is advantageous due to the ready availability and low cost of the starting materials.
Step 2: N-Alkylation to Introduce the Propanoic Acid Moiety (2)
The second key step is the N-alkylation of the pre-formed 6-chloro-1,3-benzoxazol-2(3H)-one. This is typically achieved by reacting the benzoxazolone with a suitable three-carbon electrophile, such as ethyl 3-bromopropanoate, in the presence of a base. The base deprotonates the nitrogen of the benzoxazolone, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the alkyl halide, forming the N-C bond. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.
Step 3: Derivatization for SAR Studies (3a, 3b, etc.)
The terminal carboxylic acid of this compound serves as a versatile functional group for the synthesis of a diverse library of derivatives. Standard coupling reactions can be employed to generate esters and amides, allowing for the systematic exploration of the impact of these modifications on biological activity.
Sources
Troubleshooting & Optimization
overcoming stability issues of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid in cell culture media
A Guide for Researchers on Overcoming Stability Challenges in Cell Culture Media
Welcome to the technical support guide for 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. As Senior Application Scientists, we've developed this resource to help you navigate and overcome the potential stability issues of this compound in aqueous cell culture environments. This guide is structured as a series of frequently asked questions and troubleshooting workflows to ensure the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability
This section addresses the fundamental questions regarding the stability of this compound.
Q1: I'm observing inconsistent or lower-than-expected activity of the compound in my cell-based assays. Could this be a stability issue?
A: Yes, inconsistent or diminished biological activity is a classic indicator of compound instability in the assay medium. This compound, like many small molecules containing a benzoxazolone core, can be susceptible to degradation in the complex, aqueous environment of cell culture media.[1] The standard conditions of a cell culture incubator (37°C, 5% CO₂, pH ~7.4) can accelerate this degradation over the course of your experiment (e.g., 24, 48, or 72 hours), leading to a decrease in the effective concentration of the active compound and, consequently, variable results.
Q2: What is the likely chemical mechanism behind the degradation of this compound?
A: The primary route of degradation for this compound is likely the hydrolysis of the carbamate (or cyclic ester-like) bond within the 2-oxo-1,3-benzoxazolone ring system. This ring is susceptible to nucleophilic attack by water or hydroxide ions, which are present in physiological buffers and cell culture media.[2] The slightly alkaline nature of standard cell culture media (pH 7.2-7.4) can catalyze this hydrolysis, leading to the opening of the heterocyclic ring and the formation of an inactive degradation product. This process is often temperature-dependent.
Below is a diagram illustrating the proposed hydrolytic degradation pathway.
Caption: Proposed hydrolytic cleavage of the benzoxazolone ring.
Q3: Besides pH and temperature, what other components in my cell culture media could be causing degradation?
A: While pH and temperature are the primary drivers, other media components can influence stability:
-
Serum Proteins: Proteins in Fetal Bovine Serum (FBS) can non-specifically bind to small molecules, reducing their bioavailable concentration.[3] While this is not degradation, it can lead to similar outcomes of reduced activity.
-
Enzymes: Cells can release esterases or other enzymes into the medium that may actively metabolize the compound, accelerating the hydrolysis of the benzoxazolone ring.
-
Transition Metals: Some media formulations contain transition metals which can catalyze oxidative degradation, although hydrolysis is the more probable pathway for this specific structure.[4]
-
Light Exposure: If the compound is photolabile, prolonged exposure to ambient or incubator light could contribute to degradation. It is good practice to protect compound stock solutions from light.
Part 2: Troubleshooting Guides and Mitigation Protocols
This section provides actionable steps to diagnose and solve stability problems.
Q4: How can I definitively confirm that my compound is degrading in my specific cell culture medium?
A: You must perform an empirical stability study. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining over time.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).
-
Warm your complete cell culture medium (including serum, if used) to 37°C.
-
-
Incubation:
-
Spike the pre-warmed medium with your compound stock to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across experiments (e.g., ≤ 0.1%).
-
Prepare two sets of samples:
-
Test Condition: Place a tube of the compound-spiked media in your 37°C, 5% CO₂ cell culture incubator.
-
Control Condition: Place another tube at 4°C to serve as a low-degradation control.
-
-
Also, prepare a "cell-free" control to distinguish chemical from metabolic degradation if you suspect cellular enzymes play a role.
-
-
Time-Point Analysis:
-
Immediately after spiking (T=0), remove an aliquot (e.g., 100 µL) from both tubes. This is your baseline measurement.
-
Remove subsequent aliquots at various time points relevant to your experiment (e.g., 2, 8, 24, 48 hours).
-
Immediately freeze all collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Quantification (HPLC/LC-MS):
-
Thaw the samples. For protein-containing media, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the protein.[3]
-
Analyze the supernatant using an appropriate HPLC/LC-MS method (e.g., reverse-phase C18 column).
-
Create a standard curve using the compound in fresh media to accurately quantify the concentration.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Q5: What immediate, simple changes can I make to my workflow to reduce compound degradation?
A: Simple handling changes can have a significant impact.
-
Prepare Fresh: Always prepare fresh dilutions of the compound from a frozen DMSO stock immediately before adding it to your cells. Avoid storing the compound in aqueous media for extended periods.
-
Minimize Incubation Time: If possible, design shorter-term experiments.
-
Replenish Compound: For long-term experiments (>24 hours), consider replacing the media with freshly spiked compound every 12-24 hours to maintain a more consistent concentration.
Q6: My compound is confirmed to be unstable. What advanced strategies can I employ to improve its stability during an experiment?
A: If basic handling changes are insufficient, you may need to modify your experimental conditions or formulation.
The stability of related benzoxazolone structures is highly pH-dependent.[5][6] While you cannot significantly alter the pH of your cell culture without affecting the cells, you can ensure it remains tightly controlled.
-
Use HEPES Buffer: Supplement your medium with 10-25 mM HEPES buffer. This provides stronger buffering capacity against pH fluctuations caused by cell metabolism, keeping the pH within the optimal range for cell viability (and potentially higher compound stability) of 7.2-7.4.
-
Avoid Bicarbonate-Only Buffers in Open Air: If handling media outside of a CO₂ incubator for extended periods, the pH will rise. The presence of HEPES can mitigate this.
If you suspect enzymatic degradation or significant protein binding, reducing the serum concentration or adapting your cells to a serum-free formulation for the duration of the compound treatment can be effective.
While advanced formulation is more common in drug development, some principles can be applied in a research setting.
-
Maintain DMSO Stock: Always use DMSO as the primary solvent for stock solutions.
-
Antioxidants: If there is any suspicion of oxidative degradation, including a mild, cell-compatible antioxidant like N-acetylcysteine (NAC) in the media could be tested, but this may also have biological effects of its own and should be used with appropriate controls.[7]
Part 3: Data Summary & Workflow Visualization
To provide a clear framework, the following table summarizes expected stability outcomes under different conditions, and the diagram outlines a logical troubleshooting workflow.
Table 1: Expected Stability of this compound Under Various Conditions (Hypothetical Data)
| Condition | Temperature (°C) | pH | Medium Component | % Compound Remaining (after 24h) | Rationale |
| Control | 4 | 7.4 | Complete Medium | ~95% | Low temperature slows hydrolysis. |
| Standard Assay | 37 | 7.4 | Complete Medium | 40-60% | Physiological temperature accelerates hydrolysis. |
| Acidic Media | 37 | 6.8 | Complete Medium | 65-80% | Reduced hydroxide concentration slows hydrolysis.[5] |
| Alkaline Media | 37 | 8.0 | Complete Medium | <20% | Increased hydroxide concentration accelerates hydrolysis.[5] |
| HEPES Buffered | 37 | 7.4 | Complete + HEPES | 50-70% | Stable pH prevents metabolic acidosis from driving pH down. |
Troubleshooting Workflow Diagram
This diagram provides a step-by-step visual guide for addressing stability issues.
Caption: A logical workflow for diagnosing and solving compound stability issues.
References
-
pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. CORE. [Link]
-
Improvement of Dissolution Rate of Chlorzoxazone by Solid Dispersion Technique and Development of Buccal Patch. Semantic Scholar. [Link]
-
Regulating Protein Stability in Mammalian Cells Using Small Molecules. PMC - NIH. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]
-
Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Publications. [Link]
-
Dissolution enhancement of chlorzoxazone using cogrinding technique. PubMed Central. [Link]
-
Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ResearchGate. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]
-
Cell culture media impact on drug product solution stability. ResearchGate. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]
-
One-Step Preparation of Fiber-Based Chlorzoxazone Solid Dispersion by Centrifugal Spinning. MDPI. [Link]
-
Bacterial degradation of chlorophenols and their derivatives. PMC - PubMed Central. [Link]
-
Formulation and in-vitro evaluation of Chlorzoxazone floating tablets. The Pharma Innovation Journal. [Link]
-
Non-covalent Stabilization Strategies in Small Molecule Drug Design. Creative Diagnostics. [Link]
-
Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ResearchGate. [Link]
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]
-
A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. PMC. [Link]
-
Stabilizing Plasmodium falciparum Proteins for Small Molecule Drug Discovery. bioRxiv. [Link]
-
Formation and hydrolysis of mixed anhydrides from oxazolone 1 and... ResearchGate. [Link]
-
3-(6-Chloro-3-oxo-2,3-dihydro-benzo[5][8]oxazin-4-yl)-propionic acid. PubChem. [Link]
-
Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate. [Link]
-
2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-
ngcontent-ng-c176312016="" class="ng-star-inserted">2H_3)propanoic acid. PubChem. [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Dissolution enhancement of chlorzoxazone using cogrinding technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Regulating Protein Stability in Mammalian Cells Using Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Interference with 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Welcome to our dedicated technical support guide for researchers utilizing 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. This document provides in-depth troubleshooting advice to identify and mitigate potential assay interference, ensuring the integrity and accuracy of your experimental data. The benzoxazolone scaffold is a valuable pharmacophore in drug discovery, but like many heterocyclic structures, it can present challenges in certain assay formats.[1][2] This guide is structured in a question-and-answer format to directly address common issues you may encounter.
Frequently Asked Questions (FAQs)
1. My assay is showing an unexpected positive result or an unusually high hit rate when screening this compound. What could be the cause?
An unexpected positive result or a high hit rate with this compound could be indicative of assay interference rather than genuine biological activity. Compounds with the benzoxazolone core structure have the potential to interfere with various assay technologies through several mechanisms.[3][4] It is crucial to perform control experiments to rule out these artifacts.
One common reason for false positives is that the compound belongs to a class of molecules known as Pan-Assay Interference Compounds (PAINS).[3][4][5] PAINS are compounds that appear to be active in a wide range of assays due to their chemical properties, rather than specific interactions with a biological target.[3][4]
Potential Mechanisms of Interference:
-
Intrinsic Fluorescence: The benzoxazolone ring system is known to be fluorescent.[6][7][8] This intrinsic fluorescence can directly interfere with fluorescence-based assays (e.g., FRET, FP, fluorescence intensity) by contributing to the background signal, leading to a false-positive or false-negative readout depending on the assay design.
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates in aqueous buffers. These aggregates can sequester and inhibit enzymes or disrupt protein-protein interactions in a non-specific manner, leading to what appears to be genuine inhibition.
-
Chemical Reactivity: The benzoxazolone ring, while relatively stable, could potentially react with assay components under certain conditions. This is a common characteristic of many PAINS.[9]
-
Light Scattering: Precipitated or aggregated compound can scatter light, which can interfere with optical detection methods used in many assays.
To begin troubleshooting, it is essential to determine if the observed activity is genuine or an artifact. The following troubleshooting guides provide step-by-step protocols to investigate these potential issues.
Troubleshooting Guides
Guide 1: Investigating Fluorescence Interference
Question: How can I determine if the intrinsic fluorescence of this compound is interfering with my fluorescence-based assay?
Causality: Benzoxazolone derivatives can exhibit intrinsic fluorescence, which can artificially increase the signal in fluorescence-based assays.[6][7][8] This is particularly problematic in assays that measure an increase in fluorescence as the primary readout.
Experimental Protocol: Fluorescence Interference Check
-
Prepare Compound Solutions: Prepare a serial dilution of this compound in your assay buffer at the same concentrations used in your main experiment.
-
Assay Plate Setup:
-
Test Wells: Add the compound dilutions to wells containing all assay components except for the fluorescent substrate or probe.
-
Control Wells: Include wells with assay buffer only (no compound) and wells with all assay components (positive control for your assay).
-
-
Incubation: Incubate the plate under the same conditions as your main assay (temperature and time).
-
Fluorescence Reading: Read the plate using the same excitation and emission wavelengths as your main experiment.
-
Data Analysis:
-
If the wells containing the compound show a significant increase in fluorescence compared to the buffer-only control, it indicates that the compound itself is fluorescent at the wavelengths used in your assay.
-
This compound-dependent signal should be subtracted from the signal obtained in your main experiment to correct for the interference.
-
Mitigation Strategies:
-
Wavelength Shift: If possible, switch to a fluorescent probe that excites and emits at longer, red-shifted wavelengths.[10] Many interfering compounds are more problematic at shorter (UV-blue) wavelengths.
-
Alternative Assay Technology: Consider using a non-fluorescence-based detection method, such as luminescence, absorbance, or a label-free technology like surface plasmon resonance (SPR).
Visualization of Troubleshooting Workflow:
Caption: Mechanism of aggregation-based interference and its prevention by detergents.
Guide 3: Evaluating Chemical Reactivity
Question: The inhibitory effect of my compound seems to increase with pre-incubation time. Could it be a reactive compound?
Causality: Some compounds, including certain PAINS, can covalently modify proteins in a non-specific manner. [4][9]This reactivity can lead to time-dependent inhibition that is often irreversible and not representative of a specific, targeted interaction. A related compound, chlorzoxazone, is known to be metabolized in the liver, which can sometimes lead to the formation of reactive intermediates. [11] Experimental Protocol: Pre-incubation and Irreversibility Check
-
Pre-incubation Time Course:
-
Prepare your assay with and without this compound.
-
Pre-incubate the enzyme and the compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to initiate the reaction.
-
If the inhibition increases with longer pre-incubation times, this suggests a time-dependent inactivation of the enzyme, which can be a hallmark of covalent modification.
-
-
Irreversibility by Dialysis or Size-Exclusion Chromatography:
-
Incubate the target protein with a high concentration of the compound.
-
Remove the unbound compound by dialysis or size-exclusion chromatography.
-
Assay the activity of the protein. If the activity is not restored after removal of the free compound, this indicates irreversible inhibition.
-
Mitigation Strategies:
-
Structural Modification: If the compound is a hit of interest, medicinal chemists may be able to modify the structure to remove the reactive moiety while retaining the desired activity.
-
Triage as a False Positive: In many cases, reactive compounds are triaged from further consideration in drug discovery campaigns. [3]
References
-
Kamal, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(8), e2300082. [Link]
-
Aldeghi, M., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry, 60(21), 8695-8698. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/3-(6-chloro-2-oxo-1_3-benzoxazol-3_2H_-yl_propanoic_acid]([Link]
-
Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
LiverTox. (2017). Chlorzoxazone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
de Almeida, G. K. S., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2(1), e2023003. [Link]
-
Grabowska, I., et al. (2007). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. Journal of Photochemistry and Photobiology A: Chemistry, 186(2-3), 163-172. [Link]
-
Pippel, J., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry, 58(24), 9694-9708. [Link]
-
de Almeida, G. K. S., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 2(1), e2023003. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Sutkeviciute, I., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 12(22), 11783. [Link]
-
PubChem. (n.d.). 3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Ufa, Z. G., et al. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Molecules, 27(22), 7904. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733, Chlorzoxazone. Retrieved January 27, 2026 from [Link].
-
Lee, S. K., et al. (2002). Chlorzoxazone: A Probe Drug the Metabolism of Which Can Be Used to Monitor One-Point Blood Sampling in the Carbon Tetrachloride-Intoxicated Rat. Human & Experimental Toxicology, 21(5), 257–263. [Link]
-
Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 17(2), 173-184. [Link]
-
de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening, 20(6), 818-820. [Link]
-
Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142. [Link]
-
de Oliveira, C. B., et al. (2022). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Antibiotics, 11(7), 896. [Link]
-
ResearchGate. (n.d.). Select structures of pan-assay interference compounds (PAINS) that.... Retrieved January 27, 2026, from [Link]
-
Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and Drug Development Technologies, 2(4), 397-405. [Link]
-
Billamboz, M., et al. (2018). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. Biochimie, 146, 125-132. [Link]
-
Assay Interference. (2022, June 13). Pan Assay Interference Compounds [Video]. YouTube. [Link]
-
Drugs.com. (n.d.). Chlorzoxazone Alternatives Compared. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733, Chlorzoxazone. Retrieved January 27, 2026 from [Link].
-
El-Sayed, N. N. E., et al. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 19(9), 13837-13853. [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biori.periodikos.com.br [biori.periodikos.com.br]
- 7. researchgate.net [researchgate.net]
- 8. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 9. m.youtube.com [m.youtube.com]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
An in-depth guide to .
Technical Support Center: Synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of this compound. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Synthesis Overview & Strategy
What is the most common synthetic route for this compound?
The synthesis of this compound is typically achieved through a two-step process starting from 6-chloro-1,3-benzoxazol-2(3H)-one.
-
Step 1: N-Alkylation via Michael Addition: The nitrogen atom of the benzoxazolone ring acts as a nucleophile in a conjugate addition reaction with an acrylic acid ester (e.g., ethyl acrylate). This reaction selectively forms the N-C bond.
-
Step 2: Saponification (Ester Hydrolysis): The resulting ethyl ester intermediate is then hydrolyzed under basic conditions, followed by acidification, to yield the final carboxylic acid product.
The benzoxazolone scaffold is a valuable pharmacophore found in a wide range of biologically active compounds, making the optimization of its derivatives a key focus in medicinal chemistry.[1][2]
Workflow Diagram: Synthetic Pathway
Caption: Overall two-step synthesis workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate (Intermediate)
This protocol details the N-alkylation of 6-chlorobenzoxazolone using ethyl acrylate. The reaction is analogous to Michael additions performed on similar N-heterocyclic systems.[3]
Materials:
-
6-chloro-1,3-benzoxazol-2(3H)-one
-
Ethyl acrylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 6-chloro-1,3-benzoxazol-2(3H)-one (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl acrylate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor Progress: Track the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate eluent).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude ethyl ester, which can be used in the next step or purified by column chromatography.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the hydrolysis of the ethyl ester intermediate. The conditions are chosen to selectively cleave the ester bond without affecting the benzoxazolone ring.[3][4]
Materials:
-
Ethyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
Procedure:
-
Dissolve the crude ethyl ester (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor Progress: Monitor the disappearance of the ester spot on TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 1M HCl. A white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the product under vacuum to yield the final carboxylic acid. Recrystallization (e.g., from an ethanol/water mixture) can be performed for further purification.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Step 1: Michael Addition (N-Alkylation)
Q1: My reaction is very slow or shows no conversion. What could be the cause?
Answer: This issue typically points to problems with reagents or reaction conditions.
-
Causality: The reaction is a base-catalyzed nucleophilic addition. The base's role is to deprotonate the N-H of the benzoxazolone, making it a more potent nucleophile. If this deprotonation does not occur efficiently, the reaction will not proceed.
-
Troubleshooting Steps:
-
Check Base Quality: Ensure the potassium carbonate is anhydrous. Moisture will quench the base and inhibit the reaction. Consider using freshly dried K₂CO₃.
-
Solvent Purity: The DMF should be anhydrous. Water can interfere with the base.
-
Increase Temperature: If the reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C, but monitor for potential side product formation.
-
Alternative Base: A stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective, but may also promote side reactions.[5] Use it catalytically (e.g., 0.1-0.2 eq) at room temperature initially.
-
Q2: I am seeing a significant side product in my reaction mixture. What is it and how can I avoid it?
Answer: The most likely side product is the O-alkylated isomer. Benzoxazolone is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[3][6]
-
Causality & Identification: N-alkylation is typically the thermodynamically favored product, while O-alkylation can be a kinetically favored side product under certain conditions. The two isomers can often be distinguished by ¹H NMR spectroscopy; the N-CH₂ protons in the desired product will have a different chemical shift than the O-CH₂ protons in the side product.
-
Optimization Strategies to Favor N-Alkylation:
-
Choice of Base/Solvent: The combination of a polar aprotic solvent like DMF and a moderately strong, heterogeneous base like K₂CO₃ generally favors N-alkylation.
-
Temperature Control: Running the reaction at the recommended 80-90 °C helps ensure the system reaches the more stable thermodynamic N-alkylated product. Excessively high temperatures might lead to decomposition or other side reactions.
-
| Parameter | Condition Favoring N-Alkylation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Moderately strong bases in polar aprotic solvents favor thermodynamic control.[3] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents effectively solvate the cation of the base, increasing the nucleophilicity of the anion. |
| Temperature | 80-100 °C | Allows the reaction to overcome the activation energy and reach the more stable thermodynamic product. |
Step 2: Saponification (Hydrolysis)
Q3: The hydrolysis is incomplete, and I still have starting ester remaining. What should I do?
Answer: Incomplete hydrolysis is usually a matter of reaction time, temperature, or stoichiometry.
-
Causality: Saponification is the base-mediated cleavage of an ester bond. For the reaction to go to completion, every molecule of the ester must react with the hydroxide.
-
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours) at room temperature.
-
Gentle Heating: Warm the reaction mixture to 40-50 °C to increase the rate of hydrolysis. Avoid boiling, as this could potentially lead to the degradation of the benzoxazolone ring.
-
Add More Base: Add a slight excess of NaOH (e.g., increase from 1.1 eq to 1.5 eq) to ensure all the ester is consumed.
-
Q4: During acidic workup, my product oiled out instead of precipitating as a solid. How can I isolate it?
Answer: Oiling out occurs when the melting point of the product is low or when impurities are present that depress the melting point.
-
Troubleshooting Steps:
-
Ensure Complete Acidification: Check the pH with pH paper to confirm it is 1-2.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can induce crystallization.
-
Seed the Solution: If you have a small amount of solid product from a previous batch, add a tiny crystal to the solution to seed crystallization.
-
Extraction: If the product remains an oil, extract the acidified aqueous layer with a suitable organic solvent (like ethyl acetate or dichloromethane). Dry the organic layer and remove the solvent to recover the crude product, which can then be purified by column chromatography.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield.
References
-
El-Gamal, M. I., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health. Available from: [Link]
-
Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. ResearchGate. Available from: [Link]
-
Česnek, M., et al. (2018). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. Available from: [Link]
-
Zarghi, A., & Arfaei, S. (2011). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available from: [Link]
- Google Patents. (1963). Process for the purification of y-chloeo-.
-
The Aquila Digital Community. (2011). Investigation of Novel Thiol "Click" Reactions. Available from: [Link]
-
Liu, H., et al. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. PubMed. Available from: [Link]
-
Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. Available from: [Link]
-
Singh, U. P., & Bhat, H. R. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. Available from: [Link]
-
Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. This document is intended for researchers, chemists, and process development professionals. It is designed to provide in-depth, field-proven insights into the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our guidance is structured in a practical, problem-solving format to address issues directly and effectively.
The synthesis is typically a two-step process:
-
A base-catalyzed aza-Michael addition of 6-chloro-1,3-benzoxazol-2(2H)-one to an acrylate ester (e.g., methyl or ethyl acrylate).
-
Saponification (hydrolysis) of the resulting propanoate ester to yield the final carboxylic acid product.
While straightforward on paper, scaling this process introduces significant challenges related to reaction control, mass transfer, product isolation, and purity. This guide will help you navigate these complexities.
Troubleshooting Guide (Q&A)
This section addresses specific, common problems encountered during the scale-up synthesis.
Problem 1: Low Yield in the Michael Addition Step (Step 1)
Question: We are experiencing significantly lower yields for the Michael addition of 6-chlorobenzoxazolone to methyl acrylate upon scale-up, with a high percentage of unreacted starting material. What are the likely causes and solutions?
Answer: This is a frequent scale-up issue, often rooted in mass and heat transfer limitations.
-
Probable Cause 1: Inefficient Deprotonation & Mixing. On a larger scale, achieving homogeneous mixing of a solid (6-chlorobenzoxazolone) with a base in a liquid phase is challenging. Inefficient stirring can create "dead zones" in the reactor where the benzoxazolone is not effectively deprotonated to the nucleophilic anion, leaving it unreactive.
-
Solution 1: Optimize Mixing and Reagent Addition.
-
Reactor Geometry: Ensure the reactor is equipped with appropriate baffles and an impeller design (e.g., pitched-blade turbine) suitable for solid-liquid mixtures.
-
Addition Order: Add the 6-chlorobenzoxazolone to the solvent first and ensure it is well-slurried before the slow, subsurface addition of the base. This prevents the base from being consumed by side reactions before it can deprotonate the substrate.
-
Consider a Phase-Transfer Catalyst (PTC): For heterogeneous base systems (like K₂CO₃), a PTC can facilitate the transport of the base into the organic phase, improving the deprotonation rate. Continuous flow processes with integrated separation have also proven effective for scaling N-alkylation reactions by overcoming mass transfer limitations.[1]
-
-
Probable Cause 2: Thermal Runaway and Retro-Michael Reaction. The Michael addition is exothermic.[2] Poor heat transfer in a large reactor can lead to localized hotspots. Elevated temperatures can promote the reverse reaction, the retro-Michael addition, breaking the product down into starting materials and shifting the equilibrium unfavorably.[3]
-
Solution 2: Implement Strict Thermal Control.
-
Jacket Cooling: Ensure the reactor's cooling jacket has sufficient capacity and that the heat transfer fluid is at an appropriately low temperature before starting reagent addition.
-
Controlled Addition Rate: The acrylate and/or the base should be added slowly and controllably, with the rate tied to the internal reaction temperature. Maintain a consistent internal temperature (e.g., 20-25°C, or lower if required) throughout the addition. For highly exothermic systems, low temperatures (e.g., 0-10°C) are often used to suppress side reactions.[3]
-
Problem 2: High Levels of Polyacrylate Impurity
Question: Our crude product is contaminated with a significant amount of a waxy, polymeric solid, making isolation difficult. How do we prevent this?
Answer: This is almost certainly due to the anionic polymerization of the acrylate ester, a common side reaction.
-
Probable Cause: Excess or Uncontrolled Base. The same base used to deprotonate the benzoxazolone can also initiate the polymerization of methyl acrylate. This is exacerbated by high local concentrations of the base and elevated temperatures.
-
Solution: Strategic Base Management.
-
Sub-Stoichiometric Base: Use a catalytic amount of a strong, non-nucleophilic base (e.g., DBU, TBD) if possible, rather than a full equivalent of a stronger base like NaH or alkoxides.
-
Slow Addition: Add the base or the acrylate slowly to the reaction mixture. The goal is to have the Michael addition occur much faster than the polymerization initiation. Adding the acrylate to the mixture of the benzoxazolone and base ensures the nucleophile is present to react immediately.
-
Temperature Control: As polymerization is also an exothermic process, maintaining a low and constant reaction temperature is critical.
-
Problem 3: Incomplete Hydrolysis and Difficult Product Isolation (Step 2)
Question: During the saponification and subsequent acidic workup, we are seeing incomplete conversion of the intermediate ester. Furthermore, upon acidification, we get an oily precipitate or a fine, difficult-to-filter solid instead of a clean crystalline product. What's going wrong?
Answer: This points to issues in both the hydrolysis reaction and the final crystallization workup.
-
Probable Cause 1 (Incomplete Hydrolysis): Phase Separation. As the saponification proceeds, the reaction mixture's composition changes. The starting organic ester and the resulting carboxylate salt have very different solubilities. On a large scale, this can lead to phase separation or the formation of thick slurries that are difficult to stir, preventing the base from reaching the remaining ester.
-
Solution 1: Ensure Homogeneity.
-
Co-Solvent: Use a water-miscible co-solvent like Tetrahydrofuran (THF) or isopropanol in addition to water. This helps to keep all species—ester, base, and the product salt—in a single phase throughout the reaction, ensuring it goes to completion.
-
Monitoring: Use in-process controls (e.g., HPLC, TLC) to confirm the complete disappearance of the ester starting material before proceeding to the workup.
-
-
Probable Cause 2 (Poor Crystallization): Uncontrolled Precipitation. Rapidly adding acid to the basic solution of the carboxylate salt causes "crash precipitation." This leads to the formation of either amorphous oils or very fine particles with high surface area, which tend to trap impurities and solvent. The choice of solvent and acid can greatly influence crystal morphology.[4][5]
-
Solution 2: Controlled Crystallization Protocol.
-
Reverse Addition: Slowly add the basic aqueous solution of your product salt to a pre-chilled, well-stirred solution of the acid (e.g., dilute HCl or acetic acid). This maintains an acidic environment throughout the precipitation, promoting more orderly crystal growth.
-
Temperature Control: Perform the precipitation at a controlled, low temperature (e.g., 0-5°C) to manage the supersaturation level.
-
Anti-Solvent Addition: Alternatively, after neutralization, consider adding an anti-solvent in which the product is insoluble but impurities are soluble to induce crystallization.
-
Seeding: Introduce a small quantity of pure, crystalline product (seed crystals) at the point of supersaturation to encourage the growth of well-defined crystals rather than spontaneous nucleation of fine particles.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the Critical Process Parameters (CPPs) to monitor for the scale-up of the Michael addition step?
A1: The most critical parameters are temperature, reagent addition rates, and mixing efficiency. These factors are interconnected and directly impact reaction safety, yield, and purity. A failure in any one of these can lead to a batch failure.
| Parameter | Scale-Up Consideration | Recommended Control Strategy |
| Temperature | Heat removal efficiency decreases as the surface-area-to-volume ratio drops with increasing scale. | Use a jacketed reactor with efficient heat transfer. Control the addition rate of exothermic reagents to maintain a constant internal temperature (setpoint typically ≤ 25°C). |
| Reagent Addition | Localized high concentrations of base or acrylate can trigger side reactions (e.g., polymerization). | Use a dosing pump for slow, controlled addition. Introduce reagents below the surface of the reaction mixture to ensure rapid dispersion. |
| Mixing | Inadequate agitation can lead to poor mass transfer, incomplete reactions, and localized overheating. | Select an appropriate impeller and agitation speed to ensure solid suspension and homogeneity. Install baffles to prevent vortex formation and improve mixing. |
Q2: What is a typical impurity profile for this synthesis and how can impurities be controlled?
A2: Understanding the potential impurities is key to developing a robust process and purification strategy.
| Impurity Name | Structure/Description | Origin | Control Strategy |
| 6-chloro-1,3-benzoxazol-2(2H)-one | Starting Material | Incomplete Michael addition. | Ensure efficient mixing and sufficient reaction time. Monitor reaction completion by HPLC. |
| Methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate | Intermediate | Incomplete hydrolysis. | Use a co-solvent (e.g., THF) to ensure homogeneity during saponification. Monitor for completion by HPLC before workup. |
| Poly(methyl acrylate) | Polymer | Anionic polymerization of the acrylate monomer initiated by the base. | Slow addition of acrylate/base, maintain low reaction temperature. |
| O-alkylated Isomer | Isomeric byproduct | Alkylation on the exocyclic oxygen of the benzoxazolone tautomer. | Generally a minor impurity as N-alkylation is kinetically and thermodynamically favored for this system. Lower temperatures can further enhance N-selectivity. |
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are thermal runaway and handling of hazardous materials.
-
Thermal Runaway: The Michael addition and potential acrylate polymerization are exothermic. A loss of cooling could lead to a rapid increase in temperature and pressure, potentially causing a reactor breach. A thorough thermal hazard evaluation (e.g., using Reaction Calorimetry) is essential before scale-up to understand the heat of reaction and the thermal stability of the components.[2]
-
Base Handling: If using strong bases like sodium hydride (NaH) or sodium methoxide, be aware of their reactivity. NaH is flammable and reacts violently with water. Sodium methoxide is corrosive and flammable. Ensure appropriate engineering controls (e.g., nitrogen atmosphere, proper PPE) are in place.
-
Acrylate Handling: Acrylate esters are flammable, volatile, and lachrymatory. Handle them in a well-ventilated area or closed system.
Experimental Workflows & Diagrams
Overall Synthesis Workflow
The following diagram outlines the complete manufacturing process from starting materials to the final isolated product.
Caption: Overall process flow for the two-step synthesis.
Controlled Crystallization Workflow
This diagram illustrates a robust procedure for isolating the final product with good physical properties.
Caption: Controlled precipitation via reverse addition.
References
- Fujita, M., Iizuka, Y., & Miyake, A. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 127, 149–156.
- Gutierrez, S. L., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 5, 1134-1142.
- Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.
- Nagy, Z. K., & Fujiwara, M. (2015). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 123, 376-391.
- D'hooghe, M., & De Kimpe, N. (2006). Important Industrial Procedures Revisited in Flow: Very Efficient Oxidation and N-Alkylation Reactions with High Atom-Economy. European Journal of Organic Chemistry, 2006(18), 4075-4085.
- Hoyt, E. A., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4545.
- Pascual, A., & Sardon, H. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. European Polymer Journal, 87, 344-365.
- Nagy, Z. K., et al. (2021). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. Organic Process Research & Development, 25(11), 2496-2511.
- Fujita, M., Iizuka, Y., & Miyake, A. (2017). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 127(1), 149-156.
- Chan, J. W., et al. (2012). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 3(7), 1800-1808.
- Wada, N., et al. (2000). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Crystals, 12(11), 1599.
- Realini, N., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(7), 3563-3581.
- Wada, N., et al. (2001). Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. Journal of Colloid and Interface Science, 233(1), 107-114.
- Anseth, K. S., et al. (2005). Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance. Biomacromolecules, 6(2), 1043-1050.
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Miranda-Soto, V., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molbank, 2024(1), M1808.
-
American Chemical Society Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0037352B1 - Process for the preparation of chlorinated benzoxazolone derivatives.
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
-
CP Lab Safety. (n.d.). Laboratory Chemicals, 6-Chloro-2-benzoxazolinone, 5g, Each. Retrieved from [Link]
Sources
- 1. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
Technical Support Center: Quantification of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid
This guide provides a comprehensive framework for developing, refining, and troubleshooting analytical methods for the quantification of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. Given the absence of a standardized public method for this specific analyte, this document emphasizes a first-principles approach to method development, grounded in established chromatographic theory and best practices for similar molecular structures, such as benzoxazolone derivatives.[1][2]
The objective is to empower researchers, scientists, and drug development professionals to build a robust and reliable quantitative assay suitable for their specific matrix and instrumentation. All recommendations are aligned with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[3][4]
Part 1: Frequently Asked Questions (FAQs) - Method Development & Initial Setup
Q1: Where do I start with method development for this compound? There's no established method.
A1: The key is to leverage the known properties of the analyte and data from structurally similar compounds. This compound is a moderately polar, acidic compound containing a prominent chromophore (the benzoxazolone ring). This makes Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) the logical starting point. For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[5][6]
Q2: What are the recommended starting HPLC conditions?
A2: A systematic approach is crucial. Begin with a general-purpose screening gradient to determine the approximate retention time and selectivity. The propanoic acid moiety imparts acidic properties, which must be controlled to ensure good peak shape.
Initial HPLC-UV Screening Parameters:
| Parameter | Recommendation | Rationale & Key Considerations |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size | C18 is a versatile stationary phase for moderately polar compounds. A shorter column provides faster run times for initial screening. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | The acidic modifier is critical to suppress the ionization of the propanoic acid group, preventing peak tailing.[7] Formic acid is volatile and ideal for LC-MS compatibility. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile generally provides better peak shape and lower backpressure. Methanol can offer different selectivity. |
| Gradient | 5-95% B over 10-15 minutes | A broad gradient helps to elute the compound and any potential impurities, giving a full picture of the sample complexity. |
| Flow Rate | 0.3 - 1.0 mL/min (Adjust for column ID) | Start with a flow rate appropriate for the column dimensions to ensure optimal efficiency. |
| Column Temp. | 25-30 °C | Maintaining a consistent temperature is vital for reproducible retention times.[8] |
| Detection (UV) | 220-280 nm (Diode Array Detector recommended) | The benzoxazolone ring system is expected to have strong absorbance in this range. A DAD allows for the determination of the optimal wavelength post-analysis.[9] |
Q3: How do I prepare the sample, especially if it's in a biological matrix like plasma?
A3: Sample preparation is critical for removing interferences and ensuring method robustness. For acidic drugs in plasma, several strategies can be employed.
-
Protein Precipitation (PPT): This is a fast but "dirty" method. Add 3 parts of cold acetonitrile or methanol to 1 part plasma, vortex, and centrifuge to pellet the proteins. The supernatant can then be injected.
-
Liquid-Liquid Extraction (LLE): This offers a cleaner extract. The key is pH control. To extract an acidic drug, first acidify the plasma sample (e.g., with phosphoric acid to pH ~3) to neutralize the analyte.[10] Then, extract with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether. The analyte will partition into the organic layer, which can be evaporated and reconstituted in the mobile phase.[11]
-
Solid-Phase Extraction (SPE): This provides the cleanest samples and is highly recommended for sensitive assays. A polymeric reversed-phase sorbent is often effective for acidic analytes.[12] The general procedure involves conditioning the cartridge, loading the acidified sample, washing away interferences, and eluting the analyte with an organic solvent.[10][12]
Part 2: Detailed Experimental Protocols
Protocol 1: RP-HPLC-UV Method Development and Optimization
This protocol outlines the steps to refine the initial screening conditions into a robust quantitative method.
-
Wavelength Optimization:
-
Inject a concentrated standard of the analyte using the initial screening gradient.
-
Using a Diode Array Detector (DAD), extract the UV spectrum at the peak apex.
-
Identify the wavelength of maximum absorbance (λ-max) and select it for quantification. This maximizes sensitivity.
-
-
Mobile Phase pH Optimization:
-
Prepare mobile phases with different acidic modifiers (e.g., 0.1% formic acid, 0.1% phosphoric acid, 0.05% trifluoroacetic acid).
-
Analyze the analyte with each mobile phase. The goal is to find a pH well below the pKa of the propanoic acid group (typically 2 pH units) to ensure it is fully protonated.
-
Select the condition that provides the best peak symmetry (Asymmetry factor close to 1.0).
-
-
Gradient Refinement:
-
Once the approximate elution conditions are known from the screening run, create a shallower gradient around the elution percentage of the analyte.
-
For example, if the compound elutes at 40% B, a refined gradient could be 30-50% B over 5-10 minutes. This will improve the resolution between the analyte and any closely eluting impurities.
-
-
Method Validation:
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol provides a starting point for extracting the analyte from a complex biological matrix.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an internal standard (if available) and 500 µL of 2% phosphoric acid in water. Vortex to mix. This step acidifies the sample to neutralize the analyte for optimal binding to the SPE sorbent.[10]
-
-
SPE Cartridge Conditioning:
-
Use a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa or Waters Oasis HLB).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences while the analyte remains bound to the sorbent.
-
-
Elution:
-
Elute the analyte from the cartridge using 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial HPLC mobile phase. This step concentrates the sample and ensures solvent compatibility with the analytical method.
-
-
Analysis:
-
Inject the reconstituted sample into the HPLC or LC-MS/MS system.
-
Part 3: Troubleshooting Guide
This section addresses common issues encountered during method development and routine analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH is too high, causing partial ionization of the acidic analyte. 2. Secondary interactions with residual silanols on the silica-based column. 3. Column degradation or contamination. | 1. Decrease the mobile phase pH by using a stronger acid or increasing the acid concentration (e.g., switch from 0.1% formic acid to 0.1% phosphoric acid).[7][17] 2. Use a highly deactivated, end-capped column or a column specifically designed for polar analytes. 3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[18] |
| Poor Sensitivity / No Peak | 1. Incorrect detection wavelength. 2. Analyte degradation in the sample or on the system. 3. Insufficient sample concentration or poor extraction recovery. | 1. Verify the UV λ-max using a DAD. For LC-MS, optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Check the stability of the analyte in the prepared solution. Use fresh standards and samples.[19] 3. Optimize the sample preparation procedure (Protocol 2). Check for losses at each step (loading, washing, elution). |
| Split or Broad Peaks | 1. Sample solvent is much stronger than the mobile phase. 2. Partial blockage of the column inlet frit. 3. Co-elution of an interfering compound. | 1. Reconstitute the final sample in the initial mobile phase or a weaker solvent. 2. Reverse-flush the column (if permitted by the manufacturer). Install an in-line filter to prevent future blockages.[18] 3. Adjust the gradient or mobile phase composition to improve resolution. For LC-MS, check for different m/z values across the peak. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Mobile phase precipitation. 3. Particulate matter from unfiltered samples. | 1. Systematically remove components (column, then guard column) to isolate the source of the blockage.[17] 2. Ensure mobile phase components are fully miscible and buffers are not precipitating in high organic concentrations. 3. Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.[20] |
Part 4: Visualizations & Workflows
Method Development Workflow
This diagram illustrates the logical progression for developing a robust analytical method from scratch.
Caption: A workflow for analytical method development and validation.
Sample Preparation Decision Tree
This diagram helps in selecting the appropriate sample preparation technique based on assay requirements.
Caption: A decision tree for selecting a sample preparation method.
References
-
Borges, K. B., et al. (2018). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Available at: [Link]
-
Singh, H., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Kumar, A., et al. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Kataoka, H. (2003). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available at: [Link]
-
Nessaibia, H., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Miller, E., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Available at: [Link]
-
Bradley, C. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Shafaati, A., & Clark, B. J. (2007). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. PMC - NIH. Available at: [Link]
-
Al-Kasas, A., et al. (2022). A RP-HPLC-UV method for the dual detection of fluconazole and clobetasol propionate and application to a model dual drug deliver. UCL Discovery. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Helaleh, M. (2012). Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation. Doctoral Thesis. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Stankova, I., et al. (2023). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link]
-
Wang, X., et al. (2023). Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater. NIH. Available at: [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]
-
Chtita, S., et al. (2012). TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. PMC - PubMed Central. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
Safakish, M., et al. (2017). Design, synthesis, and docking studies of new 2-benzoxazolinone derivatives as anti-HIV-1 agents. ResearchGate. Available at: [Link]
-
Dhir, N.K., et al. (2017). Dynamic and Rapid Isocratic Greener Analytical Method for Estimation of Chlorocresol along with Azole Compounds in Ointment. Asian Journal of Chemistry. Available at: [Link]
-
Kumar, P., et al. (2020). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with Refractive Index Detector. Seventh Sense Research Group. Available at: [Link]
-
El-gizawy, S. M., et al. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. NIH. Available at: [Link]
-
Zhang, X., et al. (2024). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC - NIH. Available at: [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. research.abo.fi [research.abo.fi]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. researchgate.net [researchgate.net]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. asianpubs.org [asianpubs.org]
Validation & Comparative
validating the antimicrobial efficacy of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
A Comprehensive Guide to Validating the Antimicrobial Efficacy of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial compounds.[1][2] Benzoxazolone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5] This guide focuses on a specific derivative, this compound, outlining a rigorous, scientifically-grounded framework for the validation of its antimicrobial efficacy. We will delve into the proposed mechanism of action, present detailed experimental protocols for its evaluation against a panel of clinically relevant microorganisms, and provide a comparative analysis with established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel benzoxazolone compounds in the fight against infectious diseases.
Proposed Mechanism of Action: Insights from Related Structures
While the precise mechanism of action for this compound is yet to be elucidated, the benzoxazolone scaffold is known to interact with various biological targets.[3][4] One plausible hypothesis, based on the activity of similar heterocyclic compounds, is the inhibition of essential bacterial enzymes. For instance, some antimicrobial agents function by disrupting cell wall synthesis, inhibiting protein synthesis, or interfering with nucleic acid synthesis.[6] Another potential target is leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.[7] Inhibition of such a fundamental process would lead to bacteriostatic or bactericidal effects. The propanoic acid moiety may enhance the compound's solubility and ability to traverse the bacterial cell membrane to reach its intracellular target.
The proposed inhibitory action on a key bacterial enzyme can be visualized as follows:
Caption: Proposed mechanism of action for the test compound.
Experimental Validation: A Step-by-Step Guide
To empirically validate the antimicrobial efficacy of this compound, a series of standardized in vitro tests are recommended. The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][8]
Experimental Workflow
The overall experimental process for determining the antimicrobial efficacy is outlined below:
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials and Reagents:
-
This compound (Test Compound)
-
Reference antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Microbial strains (see Table 1)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
2. Preparation of Stock Solutions:
-
Dissolve the test compound and reference antimicrobials in DMSO to a concentration of 10 mg/mL. Further dilutions should be made in the appropriate growth medium. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.
3. Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microplate.
4. Assay Procedure:
-
Add 100 µL of the appropriate growth medium to all wells of a 96-well microplate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
The last well in each row should serve as a growth control (no compound). A sterility control well (medium only) should also be included.
-
Add 100 µL of the standardized microbial inoculum to each well (except the sterility control).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.
Comparative Data Analysis
The efficacy of this compound should be compared against a panel of representative microorganisms and established antimicrobial drugs.
Table 1: Panel of Test Microorganisms
| Category | Species | Strain (ATCC) | Rationale |
| Gram-positive Bacteria | Staphylococcus aureus | 25923 | Common cause of skin and soft tissue infections, including MRSA.[9] |
| Bacillus subtilis | 6633 | A model organism for Gram-positive bacteria.[9] | |
| Gram-negative Bacteria | Escherichia coli | 25922 | A common cause of urinary tract and gastrointestinal infections.[10] |
| Pseudomonas aeruginosa | 27853 | An opportunistic pathogen known for its resistance to multiple antibiotics.[9] | |
| Fungi (Yeast) | Candida albicans | 90028 | A common cause of opportunistic fungal infections.[9] |
Table 2: Hypothetical Comparative MIC Data (µg/mL)
This table serves as a template for recording and comparing the experimental results. The values presented are for illustrative purposes only.
| Microorganism | Test Compound | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | [Experimental Value] | 0.5 | N/A |
| Bacillus subtilis | [Experimental Value] | 0.25 | N/A |
| Escherichia coli | [Experimental Value] | 0.125 | N/A |
| Pseudomonas aeruginosa | [Experimental Value] | 1 | N/A |
| Candida albicans | [Experimental Value] | N/A | 2 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial efficacy of this compound. Based on the known activities of related benzoxazolone and propanoic acid derivatives, there is a strong scientific rationale for investigating this compound as a potential novel antimicrobial agent.[11][12] The detailed protocols for MIC determination will yield quantitative data on its spectrum of activity, which can then be compared to standard-of-care antibiotics and antifungals.
Should the compound demonstrate significant antimicrobial activity, further studies would be warranted. These could include determining the minimum bactericidal or fungicidal concentration (MBC/MFC), investigating its mechanism of action through enzymatic assays, and evaluating its cytotoxicity against mammalian cell lines to assess its therapeutic index. The journey from a promising compound to a clinically useful drug is long and arduous, but it begins with rigorous and reproducible preclinical validation as outlined in this guide.
References
- Desai, N.C., Vaja, D.V., Joshi, S.B., & Khedkar, V.M. (2021). Synthesis and molecular docking study of pyrazole clubbed oxazole as antibacterial agents.
- Sattar, A., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)
- Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014).
- Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European journal of medicinal chemistry.
- Soyer, Z., & Eraç, B. (2009). Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing.
- World Health Organization. (n.d.). Antimicrobials including antibiotics, antiseptics and antifungal agents.
- Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents.
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
- Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives.
- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). KTU ePubl.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Evaluation of Antimicrobial Activities of Some 2 (3H)
-
Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][9][11]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. (2022). MDPI.
- Comparison of Different Antibiotic Medications on Microorganisms: An Original Research. (2023).
- bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- PubChem. (n.d.). 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid.
- Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. (2022).
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Orthobullets. (2024).
- Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). PubMed Central.
- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- Synthetic vs.
- Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. (2025).
- PubChem. (n.d.). 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-ngcontent-ng-c176312016="" class="ng-star-inserted">2H_3)propanoic acid.
- PubChem. (n.d.). Mecoprop.
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2020). PubMed Central.
Sources
- 1. biomerieux.com [biomerieux.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic Classification & Mechanism - Basic Science - Orthobullets [orthobullets.com]
- 7. mdpi.com [mdpi.com]
- 8. apec.org [apec.org]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid and Standard Antimicrobial Agents
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration and evaluation of novel chemical entities with potent antimicrobial activity. This guide provides a comparative overview of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, a member of the promising benzoxazolone class of compounds, against established antimicrobial agents, namely a fluoroquinolone (ciprofloxacin) and a β-lactam (penicillin). We delve into a mechanistic comparison, present a framework for evaluating antimicrobial efficacy through standardized experimental protocols, and discuss the interpretation of comparative data. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of new antimicrobial therapies.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The continuous evolution of resistance mechanisms in bacteria underscores the urgent need for the development of new classes of antimicrobial agents with novel mechanisms of action. The benzoxazole and benzoxazolone scaffolds have emerged as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial properties.[1][2] This guide focuses on a representative member of this class, this compound, and contextualizes its potential by comparing it with two cornerstone antibiotics: ciprofloxacin and penicillin.
Mechanisms of Action: A Tale of Different Targets
A fundamental aspect of comparing antimicrobial agents lies in understanding their distinct molecular mechanisms of action. The efficacy and potential for resistance development are intrinsically linked to the biochemical pathways they disrupt.
2.1. Benzoxazolone Derivatives: Targeting DNA Replication
While the precise mechanism for this compound is not definitively established in publicly available literature, extensive research on the broader benzoxazole class suggests that a primary target is DNA gyrase .[3] DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, benzoxazolone derivatives can effectively halt these critical cellular processes, leading to bacterial cell death.[3][4]
2.2. Ciprofloxacin: A Classic Fluoroquinolone
Ciprofloxacin, a widely used fluoroquinolone antibiotic, also targets bacterial DNA replication, but with a well-defined dual-targeting mechanism. It inhibits both DNA gyrase and topoisomerase IV .[4][] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[4] This dual action contributes to its broad spectrum of activity.
2.3. Penicillin: The Pioneer of Cell Wall Synthesis Inhibition
In contrast, penicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][6] Specifically, it targets penicillin-binding proteins (PBPs) , which are enzymes responsible for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, penicillin disrupts cell wall formation, leading to cell lysis and death.[1][6]
Caption: Comparative Mechanisms of Action
Comparative Antimicrobial Spectrum and Potency
For a meaningful comparison, we present a table of representative MIC values for our comparator agents, ciprofloxacin and penicillin, against common pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism in vitro.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Comparator Agents
| Antimicrobial Agent | Microbial Species | MIC Range (µg/mL) |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1[7][8] |
| Escherichia coli | ≤1 (susceptible)[9] | |
| Penicillin | Staphylococcus aureus (susceptible) | ≤0.125[10] |
| Staphylococcus aureus (resistant) | >0.05[11] | |
| Escherichia coli | Intrinsically resistant[12] |
Note: MIC values can vary significantly between different strains of the same species.
Experimental Protocol for Comparative Efficacy Testing: Broth Microdilution Method
To conduct a direct and quantitative comparison of the antimicrobial activity of this compound against standard agents, the broth microdilution method is the gold standard for determining MIC values, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[13]
4.1. Principle
This method involves preparing serial dilutions of the antimicrobial agents in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
4.2. Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve each antimicrobial agent (this compound, ciprofloxacin, and penicillin) in an appropriate solvent to create a high-concentration stock solution.
-
-
Preparation of Microtiter Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well plate.
-
Perform serial two-fold dilutions of each antimicrobial agent across the rows of the plate.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922), prepare a bacterial suspension in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Caption: Broth Microdilution Workflow
Hypothetical Data Analysis and Interpretation
Based on the known activity of the benzoxazolone class, we can construct a hypothetical dataset to illustrate how the results of a comparative study would be interpreted.
Table 2: Hypothetical MIC Data (µg/mL)
| Microbial Species | This compound | Ciprofloxacin | Penicillin |
| Staphylococcus aureus (MSSA) | 4 | 0.5 | 0.06 |
| Staphylococcus aureus (MRSA) | 4 | 2 | >256 |
| Escherichia coli | 8 | 0.03 | >256 |
| Pseudomonas aeruginosa | 32 | 1 | >256 |
Interpretation of Hypothetical Data:
-
Potency: In this hypothetical scenario, penicillin is the most potent agent against methicillin-susceptible S. aureus (MSSA). Ciprofloxacin demonstrates high potency against E. coli. The benzoxazolone compound shows moderate activity against both S. aureus strains and E. coli, with lower potency against P. aeruginosa.
-
Spectrum: The benzoxazolone derivative and ciprofloxacin exhibit a broader spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria. Penicillin's spectrum is primarily limited to susceptible Gram-positive bacteria.
-
Resistance: The benzoxazolone compound's activity against both MSSA and methicillin-resistant S. aureus (MRSA) would be a significant advantage, suggesting its mechanism of action is not affected by the resistance mechanisms that inactivate β-lactams.
Conclusion and Future Directions
This compound, as a representative of the benzoxazolone class, holds promise as a scaffold for the development of new antimicrobial agents. Its potential to target DNA gyrase offers a validated pathway for antibacterial activity. The key to realizing its therapeutic potential lies in comprehensive head-to-head comparisons with existing antibiotics.
The experimental framework detailed in this guide provides a robust methodology for such a comparative evaluation. Future research should focus on determining the MIC values of this and other novel benzoxazolone derivatives against a broad panel of clinical isolates, including multidrug-resistant strains. Furthermore, elucidating the precise molecular interactions with its target and investigating the potential for resistance development will be critical next steps in the journey from a promising chemical entity to a clinically valuable antimicrobial agent.
References
- Firas, J. K., & Al-Bayati, F. A. (2008). Isolation, identification and purification of antibacterial compound from Mentha longifolia L. leaves. Journal of Al-Nahrain University, 11(2), 94-99.
-
Alghamdi, S., Almehmadi, M. M., & Asif, M. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]
-
Kashef, M. T., Saleh, N. M., Assar, N. H., & Ramadan, M. A. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 13, 1659–1669. [Link]
-
Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]
-
Dr.Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? Dr.Oracle. [Link]
-
CLSI. (n.d.). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Yang, Q., et al. (2019). Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015. Annals of Clinical Microbiology and Antimicrobials, 18(1), 27. [Link]
-
Hooper, D. C. (2000). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 31(Supplement_1), S24-S28. [Link]
-
Reyes, J. M., et al. (2024). Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital. Journal of the Pediatric Infectious Diseases Society, 13(1), 38-44. [Link]
-
Wikipedia. (2024). β-Lactam antibiotic. In Wikipedia. [Link]
-
Unemo, M., & Dillon, J. A. R. (2022). Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. Antibiotics, 11(10), 1417. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3969-3974. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]
-
Dias, D. A., et al. (2020). Phenolic Plant Extracts Versus Penicillin G: In Vitro Susceptibility of Staphylococcus aureus Isolated from Bovine Mastitis. Antibiotics, 9(10), 683. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
-
LibreTexts Chemistry. (2019). 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. LibreTexts. [Link]
-
Kashef, M. T., Saleh, N. M., Assar, N. H., & Ramadan, M. A. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 13, 1659–1669. [Link]
-
Kaczor, A. A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 1-15. [Link]
-
Gill, V. J., et al. (1981). Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production. Journal of Clinical Microbiology, 14(4), 437-440. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]
-
Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
-
ResearchGate. (n.d.). a: Determination of MIC value of antibiotics for E. coli isolates. MIC... ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 4(3), 5488-5497. [Link]
-
Lee, C., et al. (2017). Increasing Rates of Penicillin Sensitivity in Staphylococcus aureus. mSphere, 2(3), e00212-17. [Link]
-
Li, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1289133. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Curtis, N. A., et al. (1978). Inhibition of Escherichia coli K-12 by beta-lactam antibiotics with poor antibacterial activity: interaction of permeability and intrinsic activity against penicillin-binding proteins. Antimicrobial Agents and Chemotherapy, 14(2), 238-245. [Link]
-
Frimodt-Møller, N., et al. (2010). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. Antimicrobial Agents and Chemotherapy, 54(10), 4231-4237. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2001. [Link]
-
De La Cruz, M. A., & Tariq, M. A. (2023). Beta-Lactam Antibiotics. In StatPearls. StatPearls Publishing. [Link]
-
Zholob, O. O., et al. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry, 13(4), 52. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
-
Asif, M., et al. (2015). Determination of minimum inhibitory concentration (MIC) of cloxacillin for selected isolates of methicillin-resistant Staphylococcus aureus (MRSA) with their antibiogram. CABI Digital Library. [Link]
-
Reddy, T. S., et al. (2025). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Results in Chemistry, 3, 100155. [Link]
-
ResearchGate. (n.d.). Comparison of minimum inhibitory concentrations (μg/mL) of Penicillin G... ResearchGate. [Link]
-
Osorio-Méndez, D. A., et al. (2024). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 29(1), 226. [Link]
-
ResearchGate. (n.d.). Mechanisms of action of β-lactam antibiotics. ResearchGate. [Link]
-
Gherman, C. M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6563. [Link]
-
Al-Fouzan, A., et al. (2022). Whole Genome Sequence Analysis of Multidrug Resistant Escherichia coli and Klebsiella pneumoniae Strains in Kuwait. Antibiotics, 11(3), 307. [Link]
-
Łączkowski, K. Z., et al. (2025). Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. Pharmaceutical and Biological Evaluations. [Link]
Sources
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 6. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 7. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 9. droracle.ai [droracle.ai]
- 10. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.com [idexx.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Guide to Evaluating the Selectivity Index of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid as an Aldose Reductase Inhibitor
For researchers, scientists, and drug development professionals dedicated to mitigating the debilitating complications of diabetes, the enzyme aldose reductase (ALR2) presents a critical therapeutic target. The polyol pathway, initiated by ALR2, converts excess glucose into sorbitol, a process implicated in the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy. Consequently, the development of potent and selective ALR2 inhibitors is of paramount importance.
This guide provides a comprehensive framework for evaluating the selectivity index of a promising benzoxazolone derivative, 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for determining inhibitory activity, and compare its potential profile with established aldose reductase inhibitors.
The Imperative of Selectivity in Aldose Reductase Inhibition
A crucial hurdle in the development of ALR2 inhibitors is achieving high selectivity over the closely related enzyme, aldehyde reductase (ALR1).[1] ALR1 plays a vital role in the detoxification of various endogenous and exogenous aldehydes.[1] Non-selective inhibition of ALR1 can lead to undesirable off-target effects and potential toxicity, which has been a significant factor in the failure of several aldose reductase inhibitors in clinical trials.[1] Therefore, the selectivity index (SI), defined as the ratio of the 50% inhibitory concentration (IC50) for ALR1 to that for ALR2 (SI = IC50 ALR1 / IC50 ALR2), is a critical parameter in assessing the therapeutic potential of any new ALR2 inhibitor. A higher SI value indicates greater selectivity for ALR2 and a potentially safer pharmacological profile.
Comparative Landscape of Aldose Redractase Inhibitors
To contextualize the evaluation of this compound, it is essential to compare its performance against established aldose reductase inhibitors. The following table summarizes the reported inhibitory activities and selectivity indices of several key comparators.
| Compound | Chemical Class | IC50 ALR2 (nM) | IC50 ALR1 (nM) | Selectivity Index (ALR1/ALR2) | Reference |
| This compound | Benzoxazolone | [Experimental Data] | [Experimental Data] | [Calculated Value] | |
| Epalrestat | Carboxylic Acid Derivative | ~100 | >10,000 | >100 | [Fictionalized Data for Illustration] |
| Zopolrestat | Carboxylic Acid Derivative | 3.1 | ~3100 | ~1000 | [21, Fictionalized Data for Illustration] |
| Minalrestat | Carboxylic Acid Derivative | ~50 | ~2500 | ~50 | [Fictionalized Data for Illustration] |
| Sorbinil | Hydantoin | ~200 | ~2000 | ~10 | [Fictionalized Data for Illustration] |
Note: The IC50 values for comparator compounds are approximate and can vary depending on the specific assay conditions. The data for the target compound is to be determined experimentally.
Experimental Workflow for Determining the Selectivity Index
The following detailed protocols outline the necessary steps to determine the IC50 values for this compound against both aldose reductase (ALR2) and aldehyde reductase (ALR1).
Enzyme Source Preparation
-
Aldose Reductase (ALR2) from Rat Lens:
-
Excise lenses from the eyes of healthy Wistar rats.
-
Homogenize the lenses in a cold 0.1 M phosphate buffer (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
The resulting supernatant serves as the source of crude ALR2.
-
-
Aldehyde Reductase (ALR1) from Rat Kidney:
-
Perfuse and excise the kidneys from healthy Wistar rats.
-
Homogenize the kidney tissue in a cold 0.1 M phosphate buffer (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the source of crude ALR1.
-
In Vitro Inhibition Assay
The inhibitory activity is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[2]
Reaction Mixture Components:
| Component | Volume | Final Concentration |
| 0.067 M Phosphate Buffer (pH 6.2) | 0.7 mL | |
| 2.5 mM NADPH | 0.1 mL | 0.25 mM |
| Enzyme Supernatant (ALR2 or ALR1) | 0.1 mL | |
| Test Compound or Vehicle (DMSO) | 0.05 mL | Variable |
| 5 mM DL-Glyceraldehyde (Substrate) | 0.05 mL | 0.25 mM |
| Total Volume | 1.0 mL |
Step-by-Step Protocol:
-
Prepare a series of dilutions of this compound and the comparator compounds in DMSO.
-
In a cuvette, combine the phosphate buffer, NADPH solution, and enzyme supernatant.
-
Add the test compound solution or an equivalent volume of DMSO (for the control).
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate and mix gently.
-
Immediately begin recording the absorbance at 340 nm every 30 seconds for 3-5 minutes using a spectrophotometer.
-
Calculate the rate of reaction (ΔOD/min).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Calculating the Selectivity Index
Once the IC50 values for both ALR2 and ALR1 are determined, the selectivity index is calculated as:
Selectivity Index (SI) = IC50 (ALR1) / IC50 (ALR2)
Structure-Activity Relationship and Mechanistic Insights
Benzoxazolone derivatives have emerged as a promising class of aldose reductase inhibitors.[3] The general pharmacophore for these inhibitors includes a hydrophobic region that interacts with a non-polar pocket of the enzyme and a polar "head" that binds to the anionic binding site. In the case of this compound, the benzoxazolone core provides the necessary hydrophobicity, while the propanoic acid moiety serves as the polar head, mimicking the carboxylate group of other known inhibitors. The chloro-substitution at the 6-position of the benzoxazolone ring likely contributes to the overall lipophilicity and electronic properties of the molecule, potentially influencing its binding affinity and selectivity.
Visualizing the Experimental and Biological Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for determining the selectivity index.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and activity of a new series of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-benzoxazolinone derivatives as lead against molecular targets of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
As researchers and drug development professionals, our commitment to scientific advancement must be intrinsically linked with an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are based on established principles of chemical safety and hazardous waste management.
Hazard Assessment and Waste Characterization
-
Chlorinated Organic Compound: Halogenated organic compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[1] Therefore, this compound should be treated as a hazardous waste.
-
Carboxylic Acid: The propanoic acid group imparts acidic properties. While likely a weak acid, it can still be corrosive, especially in concentrated form.[2]
-
General Toxicity: Similar chemical structures can cause skin and eye irritation.[3][4] It is prudent to assume this compound may be harmful if swallowed or inhaled.[3]
Based on this assessment, waste containing this compound must be classified as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[5][6]
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, either in pure form or as waste, the following minimum PPE is mandatory to prevent exposure:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.[3]
All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[3]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[7][8] Waste containing this compound must be collected separately from other waste streams.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: This waste must be placed in a container designated for halogenated organic waste .[9] Mixing with non-halogenated solvents can complicate and increase the cost of disposal.[7]
-
Acids and Bases: Do not mix this acidic waste with bases, as this can cause a neutralization reaction that generates heat.
-
Oxidizers and Reducers: Keep this waste separate from strong oxidizing and reducing agents to prevent potentially violent reactions.[5]
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Procedure
Materials Required:
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
-
Waste manifest or logbook
Procedure:
-
Container Selection:
-
Choose a container that is compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is in good condition, with a secure, leak-proof lid.[10]
-
The container must be clean and dry before the first addition of waste.
-
-
Labeling the Waste Container:
-
Properly label the container before adding any waste.[6]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration or percentage of each component.
-
The associated hazards (e.g., "Corrosive," "Toxic").
-
The date of the first addition of waste.
-
-
-
Waste Accumulation:
-
Collect the waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][6] This could be a secondary containment bin within a fume hood or a designated cabinet.
-
Keep the waste container closed at all times, except when adding waste.[6][9]
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[10]
-
-
Disposal of Contaminated Materials:
-
Any materials that come into direct contact with the compound, such as gloves, weigh boats, or pipette tips, should be considered contaminated.
-
Dispose of these solid contaminated materials in a designated solid hazardous waste container.
-
Empty containers of the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][12]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
The overall disposal workflow is summarized in the diagram below.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Effective Lab Chemical Waste Management [emsllcusa.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, a compound belonging to the versatile benzoxazolone class of molecules. These compounds are noted for their wide-ranging biological activities, making them valuable in pharmaceutical research.[1][2] Adherence to the following protocols will ensure a secure laboratory environment and the reliable progression of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
Primary Hazards:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[3][4]
-
Potential for Harm if Swallowed or Inhaled: Similar compounds have warnings for acute toxicity if ingested or inhaled.[4]
-
Unknown Long-Term Effects: As with many research chemicals, the full toxicological profile may not be known. A cautious approach is always warranted.
Operational Risks:
-
Dust Generation: Handling the solid form can generate airborne dust, increasing the risk of inhalation.
-
Spills: Accidental spills can lead to widespread contamination and exposure.
-
Improper Disposal: As a chlorinated organic compound, incorrect disposal can pose environmental hazards.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical splash goggles or a full-face shield.[6][7] | Protects against accidental splashes of solutions and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[7][8] | Prevents skin contact, which can lead to irritation.[3][4] For prolonged handling or in case of immersion, consider double-gloving or using thicker gloves.[8] |
| Body Protection | A lab coat worn fully buttoned. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of significant dust generation.[6][9] | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[3][4] |
Diagram: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE based on risk assessment.
Safe Handling and Operational Procedures
Adherence to proper laboratory technique is crucial to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill containment materials accessible.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to control dust.
-
Use a spatula for transfers to minimize the creation of airborne particles.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, do so in a well-ventilated area, away from ignition sources.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
Disposal Plan: Environmental Responsibility
As a chlorinated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.
Disposal Workflow:
Caption: Step-by-step workflow for the proper disposal of chlorinated organic waste.
Key Disposal Considerations:
-
Do Not Pour Down the Drain: This can harm aquatic life and damage wastewater treatment systems.
-
Incineration: High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic compounds.[5][11] This process must be carried out in a licensed facility equipped with scrubbers to neutralize acidic gases like hydrogen chloride that are produced during combustion.[11]
-
Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling protocols, you can confidently work with this compound, ensuring the well-being of your team and the integrity of your research.
References
- AquaPhoenix Scientific. (2015, March 19).
- Dow Chemical Company. (n.d.).
- Haskoloğlu, İ. C., Erdag, E., & Uludag, O. (2025, September). Synthesis and biological profile of benzoxazolone derivatives.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Thermo Fisher Scientific. (2024, March 1).
- American Chemical Society. (2023, April 4). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective.
- Patil, S., et al. (n.d.). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. SpringerLink.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Google Patents. (n.d.).
- PubMed. (2023, June 28).
- Carl Roth. (n.d.).
- Journal of Drug Delivery and Therapeutics. (2019, November 11).
- American Chemistry Council. (n.d.). Protective Equipment.
- Sigma-Aldrich. (2024, August 6).
- NEDT.org. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products.
- Environmental Health and Safety, University of Washington. (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3-(1H-1,2,3-triazol-1-yl)propanoic acid.
- Vita-D-Chlor. (n.d.).
- American Chemical Society. (n.d.). Synthesis of 3-(2-pyridylethyl)benzoxazolinone derivatives: potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2. Journal of Medicinal Chemistry.
- Centers for Disease Control and Prevention. (n.d.). Propionic acid - NIOSH Pocket Guide to Chemical Hazards.
- Sigma-Aldrich. (2024, March 2).
- Fisher Scientific. (n.d.). 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid, 97%.
-
PubChem. (n.d.). 3-(6-Chloro-3-oxo-2,3-dihydro-benzo[6][9]oxazin-4-yl)-propionic acid.
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. fishersci.ie [fishersci.ie]
- 4. 3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid | C11H10ClNO4 | CID 2757392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
